Product packaging for Rociletinib(Cat. No.:CAS No. 1374640-70-6)

Rociletinib

カタログ番号: B611991
CAS番号: 1374640-70-6
分子量: 555.6 g/mol
InChIキー: HUFOZJXAKZVRNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Rociletinib has been used in trials studying the treatment and prevention of Nonsmall Cell Lung Cancer, Non-small Cell Lung Cancer, and Locally Advanced or Metastatic Non-small Cell Lung Cancer.
This compound is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. This compound binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO-1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
inhibits epidermal growth factor receptor tyrosine kinase activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28F3N7O3 B611991 Rociletinib CAS No. 1374640-70-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025958
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
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Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374640-70-6
Record name Rociletinib [USAN:INN]
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Record name Rociletinib
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Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
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Record name N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
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Record name ROCILETINIB
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rociletinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to be effective against non-small cell lung cancer (NSCLC) harboring both initial EGFR activating mutations (such as L858R and exon 19 deletions) and the acquired T790M resistance mutation.[3][4][5] The T790M "gatekeeper" mutation is responsible for 50-60% of acquired resistance cases to first-generation EGFR TKIs like erlotinib and gefitinib.[1][4] this compound's development marked a significant step toward overcoming this clinical challenge. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Covalent Inhibition and Mutant Selectivity

This compound's primary mechanism is the irreversible inhibition of mutant EGFR.[2] This is achieved through a targeted covalent bond formation within the ATP-binding pocket of the EGFR kinase domain.[1][6]

Key Molecular Interactions:

  • Covalent Bonding: this compound possesses a reactive acrylamide group. This group forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of EGFR.[1][6][7] This irreversible binding permanently inactivates the kinase.

  • Hinge Binding: An aminopyrimidine group on the molecule forms hydrogen bonds with the hinge residue methionine at position 793 (Met793).[1]

  • Selectivity for T790M: The defining feature of this compound is its selectivity for EGFR containing the T790M mutation over wild-type EGFR (EGFRWT).[1] The T790M mutation substitutes a smaller threonine residue with a bulkier methionine. This compound's structure allows a strong hydrophobic interaction with this methionine gatekeeper.[1] In contrast, the interaction with the smaller threonine in EGFRWT is much weaker, which contributes to its wild-type sparing activity.[1][2] This selectivity minimizes the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors that also target wild-type EGFR.[4][5]

The development of a C797S mutation, which replaces the critical cysteine with a less reactive serine, prevents the covalent bond formation and confers resistance to this compound and other irreversible inhibitors.[7][8]

Rociletinib_Mechanism cluster_EGFR EGFR Kinase Domain (T790M Mutant) ATP_Pocket ATP-Binding Pocket C797 Cys797 T790M Gatekeeper (T790M) M793 Hinge (Met793) This compound This compound This compound->T790M Hydrophobic Interaction (Selectivity) Acrylamide Acrylamide Group This compound->Acrylamide Aminopyrimidine Aminopyrimidine Group This compound->Aminopyrimidine Acrylamide->C797 Forms Covalent Bond (Irreversible Inhibition) Aminopyrimidine->M793 Hydrogen Bonding

Caption: this compound's covalent binding and selectivity mechanism in the T790M EGFR kinase domain.

Quantitative Efficacy Data

This compound demonstrates potent inhibitory activity against EGFR activating and resistance mutations, with significantly less activity against wild-type EGFR. This selectivity is evident in both enzymatic and cellular assays.

EGFR Status Assay Type IC50 / Ki Value (nM) Reference
L858R/T790M Kinase Assay (IC50)<0.51[1]
L858R/T790M Kinase Assay (Ki)21.5[9][10]
L858R/T790M Cellular Growth Assay (IC50)7 - 32[7]
Exon 19 del/T790M Cellular Growth Assay (IC50)7 - 32[7]
Wild-Type (WT) Kinase Assay (IC50)6[1]
Wild-Type (WT) Kinase Assay (Ki)303.3[9][10]
Wild-Type (WT) Cellular Growth Assay (IC50)547 - 4,275[7]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

These data highlight this compound's high selectivity for the double mutant receptor compared to the wild-type, with a selectivity ratio of approximately 22-fold in some in vitro tests.[7][9]

Downstream Signaling Pathway Inhibition

By inhibiting the kinase activity of EGFR, this compound effectively blocks downstream signaling cascades that are critical for tumor cell proliferation, survival, and growth. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell death in EGFR-mutant tumor cells.[6]

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Cascades cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway This compound This compound EGFR Mutant EGFR (e.g., L858R/T790M) This compound->EGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: Inhibition of EGFR by this compound blocks pro-survival MAPK and PI3K/AKT signaling pathways.

Experimental Protocols

In Vitro Kinase Assay (EGFR Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants and wild-type EGFR.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type, L858R/T790M), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound serial dilutions, kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer. b. In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the this compound dilution (or DMSO for control). c. Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM). d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®). f. Plot the percentage of inhibition against the logarithm of this compound concentration. g. Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Cellular Proliferation/Viability Assay

Objective: To measure the effect of this compound on the growth and viability of NSCLC cell lines expressing different EGFR mutations.

Methodology:

  • Cell Lines: NSCLC cell lines such as H1975 (L858R/T790M) and HCC827 (exon 19 deletion), and a wild-type EGFR line for control.[8]

  • Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), this compound, and a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control. c. Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator. d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (luminescence or absorbance) using a plate reader. f. Normalize the data to the vehicle-treated controls and calculate the percentage of cell viability. g. Determine the IC50 value by plotting viability against the log of this compound concentration and fitting to a dose-response curve.

Western Blot for Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).

Methodology:

  • Cell Culture and Lysis: a. Culture EGFR-mutant NSCLC cells (e.g., H1975) to ~80% confluency. b. Serum-starve the cells for several hours, then treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. c. For some conditions, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes before harvesting to maximize pathway activation.[11] d. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. c. Separate the proteins by size using SDS-PAGE.

  • Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-EGFR (pEGFR)
    • Total EGFR
    • Phospho-AKT (pAKT)
    • Total AKT
    • Phospho-ERK1/2 (pERK)
    • Total ERK1/2
    • A loading control (e.g., β-actin or GAPDH). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Confirmation cluster_invivo In Vivo Validation start Start: Hypothesis This compound inhibits mutant EGFR Kinase_Assay Biochemical Kinase Assay (IC50 vs. mutant/WT EGFR) start->Kinase_Assay Test direct inhibition Cell_Assay Cell-Based Proliferation Assay (IC50 in NSCLC cell lines) Kinase_Assay->Cell_Assay Confirm cellular potency Western_Blot Western Blot Analysis (Assess pEGFR, pAKT, pERK) Cell_Assay->Western_Blot Verify pathway inhibition Xenograft Xenograft/Transgenic Mouse Models (Evaluate tumor regression) Western_Blot->Xenograft Validate in a living system end Conclusion: This compound is a potent, selective, mutant EGFR inhibitor Xenograft->end

Caption: A logical workflow for the preclinical characterization of this compound's efficacy.

Conclusion

This compound embodies a targeted therapeutic strategy, employing a covalent, irreversible mechanism to potently and selectively inhibit the T790M resistance mutation of EGFR. Its design prioritizes sparing wild-type EGFR, aiming for a more favorable toxicity profile. The robust preclinical data, validated through a combination of enzymatic, cellular, and in vivo studies, established its mechanism of action in blocking the key downstream signaling pathways that drive NSCLC progression. While its clinical development was ultimately discontinued, the scientific principles behind this compound's design have been foundational for the development of subsequent third-generation EGFR inhibitors.

References

The Trajectory of Rociletinib: A Technical Chronicle of a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth chronicle of the discovery and development timeline of rociletinib (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed by Clovis Oncology, this compound was designed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), primarily driven by the T790M "gatekeeper" mutation. This document, intended for researchers, scientists, and drug development professionals, details the preclinical rationale, clinical trial evolution, and ultimate discontinuation of this once-promising therapeutic agent.

A Timeline of this compound's Development

The development of this compound was a rapid response to a critical unmet need in oncology. However, its journey was marked by both promising early results and significant challenges that ultimately led to the cessation of its development.

  • Pre-2013: Initial discovery and preclinical development of CO-1686, a covalent inhibitor of mutant EGFR.[1]

  • 2013: Preclinical data published, demonstrating CO-1686's potent and selective inhibition of EGFR mutants, including T790M, while sparing wild-type (WT) EGFR.[1]

  • March 27, 2014: Clovis Oncology announces encouraging interim data from the Phase 1/2 study of CO-1686, showing a 64% objective response rate in T790M-positive patients.[2]

  • May 2014: The U.S. Food and Drug Administration (FDA) grants Breakthrough Therapy designation to this compound for the treatment of patients with mutant EGFR NSCLC who have the T790M mutation and have progressed on prior EGFR-directed therapy.[2][3]

  • April 29, 2015: The New England Journal of Medicine publishes Phase 1/2 trial results, reporting a 59% response rate in evaluable T790M-positive patients.[4][5]

  • July 1, 2015: Clovis Oncology initiates a rolling New Drug Application (NDA) submission to the FDA.[6]

  • August 3, 2015: Clovis Oncology completes the NDA submission for this compound.

  • November 16, 2015: Clovis Oncology announces a regulatory update, revealing that the FDA has requested additional data. The company discloses lower confirmed response rates of 28% for the 500 mg dose and 34% for the 625 mg dose.[7]

  • December 15, 2015: The PDUFA date for this compound is extended.

  • April 12, 2016: The FDA's Oncologic Drugs Advisory Committee (ODAC) votes 12-1 against the accelerated approval of this compound.[8]

  • May 2016: Clovis Oncology announces the termination of all ongoing clinical studies of this compound, including the TIGER-3 trial, and withdraws its European marketing application following communication with the FDA indicating an impending Complete Response Letter.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Inhibitory Activity of this compound
TargetAssay TypeMetricValueReference(s)
EGFR L858R/T790MCell-freeKi21.5 nM[10]
EGFR WTCell-freeKi303.3 nM[10]
EGFR L858R/T790MIn vitro kinase assayIC50<0.51 nM[11]
EGFR WTIn vitro kinase assayIC506 nM[11]
Mutant EGFR-expressing cellsCellular p-EGFR inhibitionIC5062 - 187 nM[10]
WT EGFR-expressing cellsCellular p-EGFR inhibitionIC50> 2,000 nM[10]
Mutant EGFR NSCLC cellsCellular growth inhibitionGI507 - 32 nM[10]
Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC (TIGER-X Trial)
Patient CohortMetricValueReference(s)
Evaluable patients (n=46, as of April 2015)Objective Response Rate (ORR)59%[4][5]
Evaluable patients (n=46, as of April 2015)Median Progression-Free Survival (PFS)13.1 months[4][11]
Patients at 500 mg dose (n=48, as of July 2015)Objective Response Rate (ORR)60%[6]
Patients at 500 mg dose (n=48, as of July 2015)Disease Control Rate (DCR)90%[6]
Evaluable patients across 500/625 mg doses (n=270, as of April 2015)Median Progression-Free Survival (PFS)8.0 months[6]
Patients at 500 mg dose (n=79, as of Nov 2015)Confirmed Objective Response Rate (ORR)28%[7][11]
Patients at 625 mg dose (n=170, as of Nov 2015)Confirmed Objective Response Rate (ORR)34%[7][11]
Pooled TIGER-X/TIGER-2 analysis (n=325)Objective Response Rate (ORR)30.2%[8]

Key Experimental Protocols

Detailed methodologies for the pivotal assays used in the evaluation of this compound are outlined below. These represent standard protocols in the field of oncology drug discovery.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the EGFR kinase.

Materials:

  • Recombinant human wild-type and mutant (e.g., L858R/T790M) EGFR kinase domains.

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution.

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).

  • This compound, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Microplate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

  • In a 384-well plate, add the EGFR kinase solution to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value using a non-linear regression model.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the growth inhibitory effects of this compound on NSCLC cell lines harboring wild-type or mutant EGFR.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT).

  • Complete cell culture medium.

  • This compound, serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using the plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

The following diagrams illustrate key concepts in the this compound development story.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI 1st/2nd Gen EGFR TKI TKI->EGFR Inhibits T790M T790M Mutation (Resistance) T790M->EGFR Alters ATP binding pocket

Figure 1: Simplified EGFR signaling pathway and T790M resistance.

Rociletinib_MOA cluster_EGFR EGFR Kinase Domain (T790M Mutant) ATP_Pocket ATP Binding Pocket Cys797 Cys797 Met790 Met790 (Gatekeeper) Downstream Downstream Signaling (RAS/RAF/MEK, PI3K/AKT) ATP_Pocket->Downstream Phosphorylation Inhibited This compound This compound (CO-1686) Acrylamide Acrylamide Warhead This compound->Acrylamide Contains Acrylamide->Cys797 Forms Covalent Bond (Irreversible Inhibition) ATP ATP ATP->ATP_Pocket Blocked from binding Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Figure 2: Mechanism of action of this compound.

Drug_Development_Workflow Target_ID Target Identification (EGFR T790M) Lead_Opt Lead Optimization (CO-1686) Target_ID->Lead_Opt Preclinical Preclinical Studies (In vitro/In vivo) Lead_Opt->Preclinical Phase1 Phase I (Safety, MTD) Preclinical->Phase1 IND Filing Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (TIGER-3 vs Chemo) Phase2->Phase3 NDA NDA Submission (July 2015) Phase2->NDA Breakthrough Therapy Data Review FDA Review & ODAC (Negative Vote) NDA->Review Outcome Development Halted (May 2016) Review->Outcome

Figure 3: this compound's drug development workflow.

Conclusion

The story of this compound serves as a compelling case study in modern targeted oncology drug development. It highlights the rapid progression from identifying a key resistance mechanism to the clinical evaluation of a rationally designed inhibitor. While initial preclinical and early clinical data were highly promising, the trajectory of this compound underscores the critical importance of robust, confirmed response rates and a favorable risk-benefit profile in later-stage trials. Ultimately, the discrepancy between early unconfirmed and later confirmed response rates, coupled with safety concerns, led to a negative regulatory outlook and the discontinuation of its development. This guide provides a technical overview to inform future research and development endeavors in the ongoing effort to overcome therapeutic resistance in cancer.

References

Preclinical Pharmacology of Rociletinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of rociletinib (formerly known as CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound was developed to treat non-small-cell lung cancer (NSCLC) patients with EGFR mutations, particularly the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs.

Mechanism of Action

This compound is an orally available, irreversible inhibitor of mutant forms of EGFR.[1] It selectively targets activating mutations such as the L858R substitution and exon 19 deletions, as well as the T790M resistance mutation, while showing minimal activity against wild-type EGFR (EGFRWT).[1][2] This selectivity is attributed to its unique chemical structure, a 5-CF3 2,4-diaminopyrimidine-based molecule.[2]

The mechanism of irreversible inhibition involves the formation of a covalent bond between the acrylamide group of this compound and the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2] The aminopyrimidine group of this compound binds to the hinge residue methionine-793 through hydrogen bonding. The 5-substituent of the aminopyrimidine interacts with the gatekeeper residue, which is methionine in the T790M mutant, through strong hydrophobic interactions. In EGFRWT, the smaller threonine residue at position 790 results in weaker hydrophobic forces, contributing to the drug's selectivity for the T790M mutant.[2]

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), undergoes dimerization and autophosphorylation of several tyrosine residues in its C-terminal domain.[3][4] This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Figure 1: Simplified EGFR signaling pathway.

This compound's Inhibitory Mechanism

This compound's covalent binding to Cys797 in the ATP-binding pocket of EGFR effectively blocks the kinase activity, thereby inhibiting the downstream signaling pathways that drive tumor growth. Its selectivity for mutant EGFR, including the T790M variant, allows it to overcome resistance to earlier-generation TKIs.

Rociletinib_Mechanism cluster_EGFR EGFR Kinase Domain ATP_pocket ATP Binding Pocket (with Cys797) Downstream Downstream Signaling (Proliferation, Survival) ATP_pocket->Downstream Activates Apoptosis Apoptosis ATP_pocket->Apoptosis Induces This compound This compound This compound->ATP_pocket Irreversibly binds to Cys797 ATP ATP ATP->ATP_pocket Binds to

Figure 2: this compound's mechanism of action.

In Vitro Studies

Kinase and Cellular Assays

This compound has demonstrated potent and selective inhibition of mutant EGFR in various in vitro assays. The tables below summarize the key quantitative data.

Assay Type EGFR Mutant IC50 / Ki Reference
In vitro Kinase AssayEGFRL858R/T790M<0.51 nM (IC50)[2]
In vitro Kinase AssayEGFRWT6 nM (IC50)[2]
Cell-free AssayEGFRL858R/T790M21.5 nM (Ki)[6]
Cell-free AssayEGFRWT303.3 nM (Ki)[6]
Cellular Growth AssayMutant EGFR-expressing cells100–140 nM (IC50)[2]
Cellular Growth AssayMutant EGFR-expressing cells7-32 nM (GI50)[6]
EGFR Phosphorylation AssayMutant EGFR-expressing cells62-187 nM (IC50)[6]
EGFR Phosphorylation AssayWT EGFR-expressing cells>2,000 nM (IC50)[6]

Table 1: In Vitro Activity of this compound

Experimental Protocols

In Vitro Kinase Assay: Recombinant human wild-type and T790M/L858R double mutant EGFR, both with N-terminal GST-tags, are utilized.[6] The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase. The reaction is typically initiated by the addition of ATP, and the extent of phosphorylation is quantified, often using a radiometric or fluorescence-based method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Cellular Growth and Proliferation Assays (e.g., MTT Assay): NSCLC cell lines expressing either mutant or wild-type EGFR are seeded in 96-well plates.[7] After a period of attachment, cells are treated with varying concentrations of this compound. Following an incubation period (e.g., 68-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.[7] Viable cells metabolize MTT into a colored formazan product, which is then solubilized and quantified by measuring its absorbance. The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blot): Cells are treated with this compound for a specified period, followed by lysis to extract proteins. Total protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified to determine the extent of EGFR phosphorylation inhibition.

In Vivo Studies

Xenograft Models

This compound has shown significant antitumor activity in preclinical xenograft models of NSCLC.

Model EGFR Status Treatment Outcome Reference
Transgenic Mouse ModelEGFRL858R/T790MThis compoundDose-dependent tumor response; improved activity vs. erlotinib and afatinib[2]
Transgenic Mouse ModelEGFRL858RThis compoundTumor response (similar to erlotinib)[2]
S1-MI-80 XenograftABCG2-overexpressingThis compound (30 mg/kg) + Topotecan (2 mg/kg)Significantly enhanced therapeutic effect of topotecan[7]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Tumor Xenograft Model: Human NSCLC cells (e.g., S1-MI-80) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[7] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow start Start cell_culture Culture NSCLC Cells start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Oral Administration of this compound randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group measurement Tumor Volume Measurement (Twice Weekly) treatment->measurement control->measurement endpoint Study Endpoint measurement->endpoint Pre-defined Endpoint Reached analysis Tumor Excision and Analysis endpoint->analysis

Figure 3: Experimental workflow for a xenograft study.

Pharmacokinetics

Preclinical and early clinical studies have characterized the pharmacokinetic profile of this compound.

Parameter Value Reference
Maximum Serum Concentration2.41 µg/mL[2]
Time to Maximum Concentration1.5 hours[2]
Serum Half-life3.7 hours[2]
Fecal Elimination85.2% (65.2% unchanged)[2]
Major MetabolitesM502 (69%), M544 (23%), M460 (3%)[2]

Table 3: Pharmacokinetic Parameters of this compound

The metabolism of this compound is a critical aspect of its pharmacology. It undergoes rapid amide hydrolysis to form the M502 metabolite, which can be further converted to M460.[2] These metabolites have longer half-lives than the parent compound and have been implicated in off-target effects observed in clinical trials, such as hyperglycemia (M502) and QTc prolongation (M460).[2] The M502 metabolite was found to inhibit the insulin-like growth factor receptor (IGF-1R) and insulin receptor (IR) kinases.[2][8]

Mechanisms of Resistance

Despite its initial efficacy, acquired resistance to this compound can develop through various mechanisms.

On-Target Resistance:

  • C797S Mutation: The most well-described on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation replaces the cysteine residue to which this compound covalently binds with a serine, thereby preventing irreversible inhibition.[2]

Off-Target Resistance (Bypass Signaling):

  • MET Amplification: Increased copy number of the MET gene is a frequent mechanism of resistance, leading to the activation of alternative signaling pathways that bypass the need for EGFR signaling.[9][10]

  • HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also confer resistance.[2]

  • KRAS Mutations: Activating mutations in KRAS, a downstream effector in the EGFR pathway, can render cells resistant to upstream EGFR inhibition.[9][11]

  • Histologic Transformation: In some cases, tumors can undergo a transformation from NSCLC to small-cell lung cancer (SCLC), a histology that is not dependent on EGFR signaling.[2]

  • Loss of T790M: Treatment with this compound can lead to the selection of tumor cell clones that do not harbor the T790M mutation.[2]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms cluster_on_target On-Target cluster_off_target Off-Target (Bypass Pathways) This compound This compound EGFR_T790M EGFR (T790M) This compound->EGFR_T790M Inhibits Tumor_Cell Tumor Cell EGFR_T790M->Tumor_Cell Drives Growth of C797S EGFR C797S Mutation C797S->this compound Prevents Binding of MET MET Amplification MET->Tumor_Cell Activates Alternative Pathway to HER2 HER2 Amplification HER2->Tumor_Cell Activates Alternative Pathway to KRAS KRAS Mutation KRAS->Tumor_Cell Activates Downstream Signaling in SCLC SCLC Transformation SCLC->Tumor_Cell Changes Phenotype of

Figure 4: Mechanisms of resistance to this compound.

Conclusion

The preclinical data for this compound demonstrated its potent and selective activity against EGFR mutations, including the T790M resistance mutation, which provided a strong rationale for its clinical development. In vitro and in vivo studies confirmed its mechanism of action and efficacy in relevant cancer models. However, the emergence of on- and off-target resistance mechanisms, along with a complex pharmacokinetic profile and associated toxicities, highlighted the challenges in its clinical application. This guide summarizes the core preclinical pharmacology that underpinned the investigation of this compound as a targeted therapy for NSCLC.

References

Rociletinib: An In-depth Technical Guide on In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selective inhibition profile was aimed at reducing the dose-limiting toxicities associated with earlier generation EGFR TKIs.[3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies. It includes detailed experimental protocols, structured data tables for quantitative analysis, and visualizations of relevant biological pathways and experimental workflows.

Pharmacokinetics

This compound was developed as an oral, irreversible inhibitor of mutant EGFR.[4] Its pharmacokinetic profile has been evaluated in both preclinical models and human clinical trials.

Absorption and Distribution

Following oral administration, this compound is absorbed, reaching maximum serum concentrations relatively quickly. In a Phase I/II clinical trial, the time to maximum concentration (Tmax) was observed at 1.5 hours.[1] The maximum serum concentration (Cmax) was reported to be 2.41 μg/mL.[1] An initial free-base formulation was later switched to a hydrobromic acid salt form, which demonstrated improved bioavailability.[1]

Metabolism and Elimination

This compound is metabolized into several metabolites, with M502, M544, and M460 being the most prominent, accounting for 69%, 23%, and 3% of the metabolites, respectively.[1] The metabolite M502 has been linked to hyperglycemia, a notable side effect, due to its inhibition of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR).[5] Elimination of this compound and its metabolites occurs predominantly through the feces, with 85.2% of the drug being eliminated via this route, and 65.2% as the unchanged parent compound.[1] The serum half-life of this compound is approximately 3.7 hours.[1]

Pharmacokinetic Data Summary
ParameterValueSpeciesStudy TypeReference
Cmax 2.41 μg/mLHumanPhase I/II Clinical Trial[1]
Tmax 1.5 hoursHumanPhase I/II Clinical Trial[1]
Serum Half-life 3.7 hoursHumanPhase I/II Clinical Trial[1]
Major Metabolites M502 (69%), M544 (23%), M460 (3%)HumanClinical Trial[1]
Route of Elimination Fecal (85.2%)HumanClinical Trial[1]
Unchanged in Feces 65.2%HumanClinical Trial[1]

Pharmacodynamics

This compound was designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of EGFR, leading to potent inhibition of mutant EGFR, including those with the T790M resistance mutation.[1][4]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[6] This selectivity is attributed to weaker hydrophobic interactions with the smaller threonine residue at position 790 in WT EGFR compared to the mutant methionine.[1] By inhibiting EGFR, this compound blocks downstream signaling pathways, such as the ERK1/2 pathway, which are crucial for cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR Mutant EGFR (L858R, ex19del, T790M) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Downstream Activation This compound This compound This compound->EGFR Irreversible Inhibition (Covalent bond at C797) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion Rociletinib_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Treatment Tumor_Response Initial Tumor Response This compound->Tumor_Response Acquired_Resistance Acquired Resistance Tumor_Response->Acquired_Resistance Prolonged Treatment MET MET Amplification Acquired_Resistance->MET EGFR_mut Tertiary EGFR Mutations (e.g., C797S, G796C) Acquired_Resistance->EGFR_mut Bypass Bypass Pathway Activation (e.g., KRAS mutation) Acquired_Resistance->Bypass Xenograft_Workflow start Start implantation Implantation of Tumor Cells/ Fragments into Mice start->implantation growth Tumor Growth Monitoring implantation->growth treatment Drug Administration (e.g., this compound, Vehicle) growth->treatment Tumors reach pre-determined size measurement Tumor Volume Measurement & Body Weight Monitoring treatment->measurement Regular Intervals analysis Pharmacodynamic & Resistance Analysis (e.g., Western Blot, Sequencing) measurement->analysis At study endpoint or when resistance develops end End analysis->end

References

The Unseen Bond: A Technical Guide to the Irreversible Covalent Binding Mechanism of Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed to overcome resistance to earlier generation TKIs, this compound's efficacy lies in its ability to form an irreversible covalent bond with a key cysteine residue within the ATP-binding site of EGFR, particularly in mutants harboring the T790M "gatekeeper" mutation. This document provides a comprehensive overview of its binding mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Mechanism of Irreversible Inhibition

This compound's targeted efficacy stems from its unique chemical structure, which features a reactive acrylamide group. This group acts as a Michael acceptor, enabling the formation of a covalent bond with the sulfhydryl group of Cysteine 797 (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible bond effectively and permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and shutting down downstream signaling pathways that drive tumor cell proliferation and survival.

The selectivity of this compound for mutant EGFR, particularly the T790M variant, over wild-type (WT) EGFR is a critical aspect of its therapeutic profile. The T790M mutation, which replaces a threonine with a bulkier methionine residue, sterically hinders the binding of first and second-generation EGFR inhibitors. This compound's structure is designed to accommodate this altered binding pocket.[1] The aminopyrimidine core of this compound forms hydrogen bonds with the hinge residue Met793, while a substituent on the pyrimidine ring interacts favorably with the methionine at position 790 through hydrophobic interactions.[1] In contrast, the smaller threonine residue in wild-type EGFR results in weaker hydrophobic interactions, contributing to this compound's selectivity for the T790M mutant.[1]

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize the key quantitative data demonstrating this compound's inhibitory activity against various EGFR mutants and its clinical efficacy in patients with non-small cell lung cancer (NSCLC).

Table 1: In Vitro Inhibitory Activity of this compound

ParameterEGFR MutantValueReference
IC50 (Kinase Assay) L858R/T790M<0.51 nM[1]
Wild-Type6 nM[1]
IC50 (Cellular Growth Assay) T790M Positive Cell Lines100–140 nM[1]
L858R/T790M & Exon 19 del/T790M7–32 nM[2]
Wild-Type EGFR Cell Lines547–4,275 nM[2]

Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC Patients

Clinical EndpointPatient PopulationValueReference
Objective Response Rate (ORR) T790M-Positive59% (investigator-assessed)[1]
T790M-Positive (500mg BID)23% (95% CI, 14-34)[3]
T790M-Positive (625mg BID)32% (95% CI, 25-40)[3]
T790M-Positive (Combined Doses)17.3% (95% CI: 9.6–27.8)[4]
Disease Control Rate (DCR) T790M-Positive93%[1]
Median Progression-Free Survival (PFS) T790M-Positive13.1 months[1]
T790M-Positive (500mg & 625mg BID)8.0 months[3]
T790M-Positive (vs. Chemotherapy)6.8 months vs. 2.7 months[5]

Table 3: Clinical Efficacy of this compound in T790M-Negative NSCLC Patients

Clinical EndpointPatient PopulationValueReference
Objective Response Rate (ORR) T790M-Negative29%[1][6]
Disease Control Rate (DCR) T790M-Negative59%[1]
Median Progression-Free Survival (PFS) T790M-Negative (vs. Chemotherapy)4.1 months vs. 1.4 months[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the irreversible covalent binding mechanism of this compound.

Kinase Inhibition Assay for Determination of kinact and KI

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).

Materials:

  • Recombinant human EGFR (wild-type and T790M mutant)

  • This compound

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Reaction Initiation: In a 96-well plate, add the EGFR enzyme to wells containing the various concentrations of this compound.

  • Time-Course Incubation: Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The ATP concentration should be at or near the Km for the enzyme.

  • Reaction Termination and Detection: After a fixed time (e.g., 30 minutes), stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis:

    • For each this compound concentration, plot the remaining enzyme activity against the pre-incubation time.

    • Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

    • Plot the kobs values against the this compound concentration and fit the data to the Michaelis-Menten equation: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

This protocol describes a general workflow for confirming the covalent binding of this compound to EGFR using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Recombinant human EGFR

  • This compound

  • Incubation buffer (e.g., PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Covalent Adduct Formation: Incubate recombinant EGFR with an excess of this compound in incubation buffer for a sufficient time to ensure complete reaction (e.g., 2 hours at 37°C). Include a control sample of EGFR without this compound.

  • Denaturation, Reduction, and Alkylation: Denature the protein samples (e.g., by adding urea to a final concentration of 8 M). Reduce the disulfide bonds by adding DTT and incubating at 56°C. Alkylate the free cysteine residues by adding IAM and incubating in the dark.

  • Proteolytic Digestion: Dilute the samples to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into peptides.

  • LC-MS/MS Analysis:

    • Inject the digested peptide samples onto the LC-MS/MS system.

    • Separate the peptides using a reverse-phase chromatography gradient.

    • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against the human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification corresponding to the mass of this compound (+555.55 Da) on cysteine residues.

    • Identify the peptide containing Cys797 and confirm the presence of the this compound adduct by manual inspection of the MS/MS spectrum, looking for fragment ions that show the mass shift corresponding to the modification.

Western Blotting for Analysis of EGFR Phosphorylation

This protocol details a method to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

  • NSCLC cell line expressing mutant EGFR (e.g., NCI-H1975, which harbors the L858R and T790M mutations)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed the NSCLC cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-EGFR antibodies and reprobed with antibodies against total EGFR and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR and/or β-actin signal to determine the relative inhibition of EGFR phosphorylation at different this compound concentrations.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates SHC SHC EGFR->SHC Activates SOS SOS GRB2->SOS SHC->GRB2 RAS RAS SOS->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand->EGFR Binds This compound This compound This compound->EGFR Irreversibly Inhibits (Cys797)

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Covalent_Inhibitor_Workflow Start Start: Covalent Inhibitor Candidate Kinase_Assay Biochemical Kinase Assay (Determine kinact/KI) Start->Kinase_Assay Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) Start->Mass_Spec Cell_Assay Cell-Based Assay (Assess Cellular Potency) Kinase_Assay->Cell_Assay Mass_Spec->Cell_Assay In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo End Lead Optimization/ Clinical Development In_Vivo->End

Figure 2: Experimental Workflow for Characterizing Covalent Inhibitors.

Conclusion

This compound exemplifies the successful rational design of a targeted covalent inhibitor. Its mechanism of irreversible binding to Cys797 of mutant EGFR, particularly the T790M resistance mutation, provides a durable and potent inhibition of the kinase activity. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is crucial for the continued development of next-generation kinase inhibitors and for overcoming the ongoing challenge of acquired drug resistance in cancer therapy. While the clinical development of this compound was ultimately halted, the scientific principles underlying its design and mechanism of action remain highly relevant to the field of drug discovery.

References

Rociletinib's Interaction with Wild-Type EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, particularly the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] A key characteristic of this compound is its covalent, irreversible binding to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][4] While highly potent against activating and resistance mutations, this compound was developed to have minimal activity against wild-type (WT) EGFR, thereby reducing the on-target side effects commonly associated with earlier generation TKIs, such as rash and diarrhea.[2][5][6] This guide provides an in-depth technical overview of the interaction between this compound and wild-type EGFR, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Activity

The selectivity of this compound for mutant EGFR over wild-type EGFR is evident from in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of EGFR by this compound

TargetInhibition Constant (Ki)IC50 (Kinase Assay)
EGFR (Wild-Type)303.3 nM[7][8]6 nM[1]
EGFR (L858R/T790M)21.5 nM[7][8]<0.51 nM[1]

Table 2: Cellular Activity of this compound

Cell Line TypeMetricConcentration
Wild-Type EGFR ExpressingIC50 (EGFR Phosphorylation)>2,000 nM[7]
Wild-Type EGFR ExpressingGI50 (Cell Growth)547 - 4,275 nM[2]
Mutant EGFR ExpressingGI50 (Cell Growth)7 - 32 nM[2]

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of interaction for this compound. In its wild-type conformation, the binding of a ligand such as EGF induces receptor dimerization and autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cellular proliferation and survival. This compound, although with lower affinity, can compete with ATP for the binding pocket in wild-type EGFR.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_WT Wild-Type EGFR EGF->EGFR_WT Ligand Binding Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR_WT->Dimerization_Phosphorylation Activation This compound This compound This compound->EGFR_WT Low Affinity Irreversible Binding ATP ATP ATP->Dimerization_Phosphorylation Phosphate Source RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization_Phosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_Phosphorylation->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR signaling pathway and this compound interaction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with wild-type EGFR.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human wild-type EGFR enzyme

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well microtiter plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of this compound in 50% DMSO.

  • Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of wild-type EGFR enzyme (e.g., 5 nM final concentration) in kinase reaction buffer to each well.

  • Pre-incubate the plate at room temperature (e.g., 27°C) for 30 minutes to allow the compound to bind to the enzyme.

  • Prepare a solution of ATP (e.g., 15 µM final concentration) and peptide substrate (e.g., 5 µM final concentration) in kinase reaction buffer.

  • Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix to each well.

  • Immediately begin monitoring the reaction kinetics in a plate reader (e.g., λex360/λem485 for a Sox-based peptide) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.

  • Determine the initial reaction velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., log[inhibitor] vs. response) to determine the IC50 value.

Cell Viability/Growth Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Wild-type EGFR expressing cell line (e.g., A431)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate at 37°C for 4 hours or until the formazan is fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the GI50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor.

Materials:

  • Wild-type EGFR expressing cell line

  • Cell culture medium

  • This compound

  • EGF

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pEGFR and total EGFR overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Re-probe the membrane with an anti-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the selectivity of a TKI like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay_WT In Vitro Kinase Assay (Wild-Type EGFR) Cell_Viability_WT Cell Viability Assay (WT EGFR Cells) Kinase_Assay_WT->Cell_Viability_WT Kinase_Assay_Mutant In Vitro Kinase Assay (Mutant EGFR) Cell_Viability_Mutant Cell Viability Assay (Mutant EGFR Cells) Kinase_Assay_Mutant->Cell_Viability_Mutant Western_Blot Western Blot for pEGFR Inhibition Cell_Viability_WT->Western_Blot Xenograft_Mutant Xenograft Model (Mutant EGFR Tumor) Cell_Viability_Mutant->Xenograft_Mutant Xenograft_WT Xenograft Model (WT EGFR Tumor) Western_Blot->Xenograft_WT Selectivity_Profile Determine Selectivity Profile Xenograft_WT->Selectivity_Profile Xenograft_Mutant->Selectivity_Profile Start Compound (this compound) Start->Kinase_Assay_WT Start->Kinase_Assay_Mutant

Caption: Experimental workflow for TKI selectivity profiling.

Conclusion

This compound demonstrates a clear selectivity for mutant forms of EGFR over the wild-type receptor, a characteristic that was intentionally designed to improve its therapeutic index. While it retains some inhibitory activity against wild-type EGFR at higher concentrations, its potency is significantly greater against the T790M resistance mutation and other activating mutations. This selectivity profile, established through rigorous biochemical and cellular assays, underscores the rational design of third-generation EGFR inhibitors aimed at overcoming acquired resistance while minimizing on-target toxicities associated with the inhibition of wild-type EGFR. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of next-generation kinase inhibitors with improved selectivity and efficacy.

References

Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type (WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half of patients with non-small-cell lung cancer (NSCLC).[2][6] this compound's development, however, was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-benefit profile compared to competing therapies and issues with response rate confirmation.[7][8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of its off-target effects, and the experimental methodologies used in its characterization.

Kinase Profile of this compound

This compound acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9] Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the smaller threonine residue in WT-EGFR.[6][10]

Primary Targets and Selectivity

The primary pharmacological activity of this compound is the potent inhibition of mutant EGFR. Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M) while showing significantly less activity against wild-type EGFR, which was predicted to reduce common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

Off-Target Kinase Activity

While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other kinases. This off-target activity is generally considered minor at therapeutic concentrations but contributes to the overall pharmacological profile of the compound.

Target KinaseInhibition Potency (Value)Assay TypeReference
EGFR (L858R/T790M) Ki: 21.5 nM Cell-free assay[12]
IC50: <0.51 nM In vitro kinase assay[6]
EGFR (WT) Ki: 303.3 nM Cell-free assay[12]
IC50: 6 nM In vitro kinase assay[6]
FAKWeak InhibitionKinase Profiling[6]
CHK2Weak InhibitionKinase Profiling[6]
ERBB4Weak InhibitionKinase Profiling[6]
JAK3Weak InhibitionKinase Profiling[6]
IGF-1R / Insulin Receptor Inhibited by M502 metabolite Preclinical Studies[6][13]

Off-Target Effects and Clinical Adverse Events

The clinical development of this compound revealed several significant off-target effects, with hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7][14][15] These effects were primarily attributed to the actions of its metabolites rather than the parent compound itself.

Hyperglycemia

The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by this compound directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11][16]

QTc Prolongation

Another significant safety concern was the prolongation of the corrected QT interval, which can increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another this compound metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions and reductions in clinical studies.[7][15]

ABCG2 Transporter Inhibition

In vitro studies identified an additional off-target activity of this compound: the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells. This compound was found to inhibit this efflux function by interacting with the transporter's drug substrate binding sites and stimulating its ATPase activity, thereby potentially reversing ABCG2-mediated MDR.[9]

Summary of Clinical Adverse Events

The following table summarizes the most frequently reported adverse events (AEs) from pooled analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg, 750 mg, or 1000 mg twice daily).[7][15]

Adverse EventAll Grades (>30% Incidence)Grade 3/4 (>10% Incidence)Reference
HyperglycemiaYesYes[7][15]
DiarrheaYesNo[7][15]
FatigueYesNo[7][15]
NauseaYesNo[7][15]
Decreased AppetiteYesNo[7][15]
QT ProlongationYesYes[7][15]
VomitingYesNo[7][15]

Experimental Protocols

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide substrate, ATP, and the test compound (this compound) at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly done using methods like radioactivity (with ³²P- or ³³P-labeled ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Cellular Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Culture: NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.

  • Treatment: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with serial dilutions of the test compound (this compound) for a specified period (typically 72 hours).

  • Quantification: Cell viability or proliferation is measured. Common methods include MTT or MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.

  • Data Analysis: The viability percentage relative to untreated control cells is plotted against the logarithm of the compound concentration. A dose-response curve is generated to determine the GI50 value.

ABCG2 ATPase Activity Assay

Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

Methodology:

  • Membrane Vesicles: Prepare membrane vesicles from cells overexpressing the ABCG2 transporter.

  • Assay: The vesicles are incubated with the test compound (this compound) at various concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its substrates.

  • Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method involving malachite green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase activity is considered specific to the ABC transporter.

  • Data Analysis: The amount of Pi released is plotted against the compound concentration to determine if the compound stimulates or inhibits the transporter's ATPase activity.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates C797 C797 EGFR->C797 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound (CO-1686) This compound->C797 Irreversibly Binds T790M T790M Mutation (Resistance to 1st/2nd Gen TKIs) T790M->EGFR Alters ATP pocket

Caption: EGFR signaling pathway and the mechanism of this compound action.

Kinase_Profiling_Workflow cluster_invitro In Vitro / Cell-Free cluster_incell In Cellulo cluster_analysis Analysis a Purified Kinase Panel c Kinase Inhibition Assay (e.g., FRET, Luminescence) a->c b Test Compound (this compound) b->c f Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) b->f d Determine IC50 / Ki values c->d h Selectivity Profile (Mutant vs. WT) d->h i Off-Target Kinase Hits d->i e Cancer Cell Lines (EGFR-mutant & WT) e->f g Determine GI50 values f->g g->h

Caption: Experimental workflow for determining kinase inhibitor profiles.

Off_Target_Effects cluster_metabolism Metabolism cluster_effects Off-Target Effects This compound This compound (Parent Drug) M502 M502 Metabolite This compound->M502 Amide Hydrolysis M460 M460 Metabolite This compound->M460 IGF1R_INSR IGF-1R / Insulin Receptor Inhibition M502->IGF1R_INSR Inhibits Cardiac_Ion_Channel Cardiac Ion Channel (Presumed Target) M460->Cardiac_Ion_Channel Inhibits Hyperglycemia Hyperglycemia IGF1R_INSR->Hyperglycemia Leads to QTc QTc Prolongation Cardiac_Ion_Channel->QTc Leads to

Caption: Relationship between this compound, its metabolites, and key off-target effects.

References

Methodological & Application

Rociletinib In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (formerly CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile aims to reduce the dose-limiting toxicities associated with non-selective EGFR inhibition.[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency and selectivity of this compound and similar compounds during the drug discovery and development process. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against various EGFR isoforms.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The following tables summarize the reported in vitro potency of this compound against key EGFR variants.

Kinase TargetIC50 (nM)Ki (nM)Assay TypeReference
EGFR L858R/T790M<0.5121.5In vitro kinase assay[4][5]
EGFR WT6303.3In vitro kinase assay[4][5]
pEGFR (NCI-H1975 cells)62-Cellular Assay[5]
pEGFR (HCC827 cells)187-Cellular Assay[5]
This compound Cellular Growth Inhibition (GI50)
Cell Line GI50 (nM)
NSCLC cells expressing mutant EGFR7 - 32

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a generalized workflow for an in vitro kinase assay.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Leads to This compound This compound This compound->EGFR Irreversibly Binds (Cys797) Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization_Activation->Signaling_Cascade Activates Cell_Effects Proliferation, Survival, Metastasis Signaling_Cascade->Cell_Effects Promotes

Caption: EGFR signaling and this compound's mechanism.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->Prepare_Reagents Plate_Setup Add reagents to microplate wells Prepare_Reagents->Plate_Setup Incubation Incubate at room temperature (e.g., 60 minutes) Plate_Setup->Incubation Detection Add detection reagent and measure signal (e.g., fluorescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase assay.

Experimental Protocols

This section details a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against EGFR variants, based on commonly used fluorescence-based methods such as the Omnia® Kinase Assay.

Materials and Reagents
  • Enzymes: Recombinant human EGFR (Wild-Type) and EGFR (L858R/T790M mutant), N-terminally GST-tagged.

  • Substrate: Sox-conjugated peptide substrate (e.g., Y12-Sox).

  • ATP: 10 mM stock solution.

  • This compound: Stock solution in DMSO.

  • Kinase Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol.

  • DTT: 10 mM stock solution.

  • Microplate: 384-well, white, non-binding surface microtiter plate.

  • Plate Reader: Capable of fluorescence excitation at ~360 nm and emission at ~485 nm.

Experimental Procedure
  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer by diluting the 10x stock with sterile deionized water and adding DTT to a final concentration of 0.2 mM.

    • Prepare 10x stocks of the EGFR enzymes in 1x Kinase Reaction Buffer.

    • Prepare a 1.13x ATP and Y12-Sox conjugated peptide substrate mix in 1x Kinase Reaction Buffer. The final concentration of ATP and substrate in the assay will depend on the specific enzyme and assay format (e.g., 15-50 µM ATP and 5 µM Y12-Sox peptide).

    • Prepare a serial dilution of this compound in 50% DMSO.

  • Assay Plate Setup:

    • Add 0.5 µL of the serially diluted this compound or 50% DMSO (for control wells) to the wells of the 384-well microplate.

    • Add 5 µL of the 10x EGFR enzyme stock to each well.

    • Pre-incubate the plate for 30 minutes at 27°C.

  • Kinase Reaction Initiation and Monitoring:

    • Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.

    • Immediately place the plate in the plate reader and monitor the fluorescence signal (λex360/λem485) every 71 seconds for a duration of 30-120 minutes.

  • Data Analysis:

    • Examine the progress curves (relative fluorescence units vs. time) for each well to ensure linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the linear portion of the progress curve (typically the first 30 minutes).

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Calculate the apparent IC50 value by fitting the data to a variable slope sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of this compound's inhibitory activity against EGFR kinases. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data essential for the characterization of this and other kinase inhibitors. For different assay formats, such as ADP-Glo™ or LanthaScreen™, specific reagents and detection steps will vary, and the manufacturer's instructions should be consulted.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, enabling researchers to assess its potency and mechanism of action in relevant cancer cell line models.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[2] This covalent modification blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. Its selectivity for mutant EGFR, particularly the T790M variant, over wild-type EGFR is a key characteristic, aiming to reduce the side effects associated with non-selective EGFR inhibition.[3]

Rociletinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS This compound This compound This compound->EGFR Irreversible Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various NSCLC cell lines, highlighting its potency against EGFR-mutant, particularly T790M-positive, cells.

Table 1: In Vitro Potency of this compound (IC50 Values)

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
H1975L858R/T790M100 - 140[2]
PC-9Exon 19 del100 - 140[2]
HCC827Exon 19 del100 - 140[2]
EGFRL858R/T790M (Kinase Assay)L858R/T790M<0.51[2]
EGFRWT (Kinase Assay)Wild-Type6[2]

Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC Patients

DoseObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
500 mg BID28%Not Reported5.5 months[4][5]
625 mg BID34%89%10.4 months[4][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on NSCLC cell lines and to calculate the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound (Dose Range) start->treat incubate1 Incubate (e.g., 72 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Figure 2: MTT Assay Experimental Workflow.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9, HCC827)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

EGFR Phosphorylation Assay (Western Blot)

This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on EGFR phosphorylation and its downstream signaling proteins, AKT and ERK.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Figure 3: Western Blot Experimental Workflow.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total EGFR and loading controls (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The provided protocols for cell viability and EGFR phosphorylation assays are fundamental tools for evaluating the efficacy of this compound in a preclinical setting. These assays allow for the determination of the drug's potency in inhibiting the growth of cancer cells harboring specific EGFR mutations and for the elucidation of its molecular mechanism of action by assessing its impact on key signaling pathways. The quantitative data and methodologies presented here serve as a valuable resource for researchers in the field of oncology drug development.

References

Application Notes and Protocols for Rociletinib Dose-Response Studies in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of rociletinib on Non-Small Cell Lung Cancer (NSCLC) cell lines, particularly those with activating and resistance mutations in the Epidermal Growth Factor Receptor (EGFR). Detailed protocols for conducting cell viability assays to determine dose-response curves and IC50 values are included, along with visualizations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound (formerly CO-1686) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target mutant forms of EGFR, including the initial activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing minimal activity against wild-type EGFR.[1][3] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in NSCLC patients.[1][2] Understanding the dose-response relationship of this compound in various NSCLC cell lines is crucial for preclinical assessment and further clinical development.

Data Presentation: this compound Dose-Response in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in several well-characterized NSCLC cell lines with different EGFR mutation statuses. Cellular growth assays have reported IC50 values for this compound in the 100–140 nM range.[1] More specific values have been determined in various cell lines as detailed below.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9Exon 19 deletion84[4]
H3255L858R35[4]
PC-9ERExon 19 deletion, T790M37[4][5]
H1975L858R, T790M23[4][5]

Experimental Protocols

A detailed protocol for determining the dose-response curve and IC50 value of this compound in NSCLC cell lines using a common cell viability assay is provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the steps for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count NSCLC cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS Assay:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.

Visualizations

Experimental Workflow for Dose-Response Curve Generation

Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture 1. Culture NSCLC Cell Lines CellSeeding 2. Seed Cells in 96-well Plates CellCulture->CellSeeding DrugAddition 4. Treat Cells with this compound CellSeeding->DrugAddition DrugDilution 3. Prepare this compound Serial Dilutions DrugDilution->DrugAddition Incubation 5. Incubate for 72h DrugAddition->Incubation ReagentAddition 6. Add Viability Reagent (MTT/MTS) Incubation->ReagentAddition AbsorbanceReading 7. Read Absorbance ReagentAddition->AbsorbanceReading DataNormalization 8. Normalize Data AbsorbanceReading->DataNormalization CurveFitting 9. Generate Dose-Response Curve DataNormalization->CurveFitting IC50 10. Calculate IC50 CurveFitting->IC50 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

References

Application Notes and Protocols: Utilizing Rociletinib in Xenograft Mouse Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small-cell lung cancer (NSCLC).[1][2][3] Preclinical studies utilizing xenograft mouse models were pivotal in demonstrating the efficacy and selectivity of this compound against these mutations.[4][5] Although the clinical development of this compound was ultimately halted, the methodologies and data from its preclinical evaluation remain a valuable resource for researchers in the field of oncology and drug development.[6]

These application notes provide a detailed overview of the use of this compound in xenograft mouse models of lung cancer, including a summary of key quantitative data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key in vitro and in vivo data for this compound, providing a comparative overview of its activity against different EGFR mutation statuses.

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

Cell Line CharacteristicsIC50 (nM)Reference
EGFR L858R/T790M7-32[5]
EGFR ex19del/T790M7-32[5]
Wild-Type EGFR547-4,275[5]
EGFR L858R/T790M (Kinase Assay)<0.51[1]
Wild-Type EGFR (Kinase Assay)6[1]

Table 2: Efficacy of this compound in Lung Cancer Xenograft Models

Xenograft ModelTreatmentOutcomeReference
EGFR L858R/T790MThis compoundDose-dependent tumor response[1]
EGFR L858R/T790MThis compoundIncreased reduction of tumor growth compared to afatinib[5][7]
EGFR L858RThis compoundTumor Response[1]
EGFR L858R/T790MErlotinibNo Response[1]

Signaling Pathway

This compound is an irreversible inhibitor of EGFR. It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This action effectively blocks the downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the mechanism of action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Irreversibly Inhibits (C797) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and this compound's mechanism of action.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound in a xenograft mouse model of NSCLC. This protocol is based on standard methodologies and should be adapted to specific experimental needs.

1. Cell Line Selection and Culture

  • Cell Lines: Select human NSCLC cell lines with known EGFR mutation status. For this compound studies, it is crucial to include cell lines with the T790M resistance mutation (e.g., NCI-H1975, which harbors both L858R and T790M mutations) and a control cell line with activating EGFR mutations but without T790M (e.g., PC-9, with an exon 19 deletion) or wild-type EGFR.

  • Culture Conditions: Culture the selected cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Xenograft Mouse Model Establishment

  • Animals: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest cultured NSCLC cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

3. This compound Administration

  • Formulation: Prepare this compound for oral gavage. The formulation will depend on the specific salt form of the compound used (e.g., free-base or hydrobromide salt). A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Dosing: Based on preclinical studies, effective doses of this compound in mouse models can range from 25 to 100 mg/kg, administered orally once or twice daily.[1] The optimal dose should be determined in a dose-ranging study.

  • Administration: Administer the prepared this compound formulation or vehicle control to the respective groups of mice via oral gavage daily for the duration of the study (e.g., 21-28 days).

4. Efficacy Evaluation and Endpoint Analysis

  • Tumor Growth Inhibition: Continue to monitor tumor volume and body weight of the mice throughout the treatment period. The primary efficacy endpoint is often tumor growth inhibition (TGI), which can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Studies: To assess the in vivo target engagement of this compound, a subset of mice can be euthanized at specific time points after the final dose. Tumors can be excised and analyzed by Western blotting or immunohistochemistry for the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment period. At the endpoint, all mice are euthanized, and final tumor weights are recorded.

Experimental Workflow

The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a xenograft mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture NSCLC Cell Culture (EGFR T790M+) Implantation Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Acclimatization Immunodeficient Mice Acclimatization Animal_Acclimatization->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Rociletinib_Admin This compound Administration (Oral) Randomization->Rociletinib_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Efficacy_Eval Efficacy Evaluation (Tumor Volume, Weight) Rociletinib_Admin->Efficacy_Eval PD_Studies Pharmacodynamic Studies Rociletinib_Admin->PD_Studies Toxicity_Assessment Toxicity Assessment Rociletinib_Admin->Toxicity_Assessment Vehicle_Admin->Efficacy_Eval Endpoint Study Endpoint & Data Analysis Efficacy_Eval->Endpoint PD_Studies->Endpoint Toxicity_Assessment->Endpoint

References

Application Notes and Protocols for Studying Acquired Resistance to EGFR TKIs with Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the study of acquired resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC).

Introduction

First and second-generation EGFR TKIs, such as erlotinib, gefitinib, and afatinib, have demonstrated significant clinical efficacy in patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, the majority of patients eventually develop acquired resistance, limiting the long-term benefit of these therapies.[1][2] The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[1][3] This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive EGFR inhibitors.[4]

This compound (formerly CO-1686) is an irreversible, mutant-selective EGFR TKI designed to be active against both the initial sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[5][6][7] This selectivity for mutant forms of EGFR minimizes the toxicities associated with the inhibition of wild-type EGFR, such as rash and diarrhea.[8][9] The unique properties of this compound make it a valuable tool for investigating the mechanisms of acquired resistance to EGFR TKIs and for developing strategies to overcome this resistance.

Key Applications of this compound in Research

  • Studying T790M-Mediated Resistance: this compound can be used in in vitro and in vivo models to investigate the signaling pathways and cellular processes downstream of the T790M mutant EGFR.

  • Development of Novel Therapeutic Strategies: By understanding how this compound overcomes T790M-mediated resistance, researchers can explore novel combination therapies to prevent or delay the emergence of resistance.

  • Investigating Mechanisms of Resistance to Third-Generation EGFR TKIs: Although this compound is effective against T790M-positive tumors, acquired resistance to this agent can also develop.[10] Studying the mechanisms of resistance to this compound, such as the emergence of the C797S mutation or activation of bypass signaling pathways, is crucial for the development of next-generation inhibitors.[5][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

Table 1: In Vitro Activity of this compound

EGFR Mutation StatusIC50 (nM)Reference
EGFR L858R/T790M<0.51[5]
EGFR WT6[5]
NSCLC Cell Lines (L858R/T790M)7-32[6]
NSCLC Cell Lines (exon 19 del/T790M)7-32[6]
NSCLC Cell Lines (WT-EGFR)547-4,275[6]

Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC Patients (TIGER-X Trial)

Efficacy EndpointValueReference
Objective Response Rate (ORR)59% (in 46 evaluable patients)[5]
Disease Control Rate (DCR)93%[5]
Median Progression-Free Survival (PFS)13.1 months[5]
ORR (at 500mg and 625mg doses)60% and 34% (confirmed)[12]

Table 3: Clinical Efficacy of this compound in T790M-Negative NSCLC Patients (TIGER-X Trial)

Efficacy EndpointValueReference
Objective Response Rate (ORR)29%[5]
Disease Control Rate (DCR)59%[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine this compound Sensitivity

This protocol describes how to assess the sensitivity of NSCLC cell lines with different EGFR mutation statuses to this compound using a standard cell viability assay.

Materials:

  • NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M, and A549 for WT-EGFR)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.001 to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plates for 72 hours.

  • After incubation, bring the plates to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO control and plot the results to determine the IC50 value for each cell line.

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Modulation by this compound

This protocol outlines the procedure for examining the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • This compound

  • Complete cell culture medium

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysates.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway.

Acquired_Resistance_Mechanism cluster_initial_treatment Initial Treatment cluster_resistance Acquired Resistance cluster_rociletinib_treatment This compound Treatment EGFR_mut Activating EGFR Mutation (e.g., L858R, Exon 19 del) FirstGen_TKI 1st/2nd Gen EGFR TKI (e.g., Erlotinib, Afatinib) EGFR_mut->FirstGen_TKI inhibits Tumor_Regression Tumor Regression FirstGen_TKI->Tumor_Regression leads to T790M T790M Gatekeeper Mutation Tumor_Regression->T790M leads to selection of Tumor_Progression Tumor Progression T790M->Tumor_Progression leads to T790M_EGFR EGFR with T790M Tumor_Progression->T790M_EGFR is treated with This compound This compound (3rd Gen EGFR TKI) Tumor_Regression2 Tumor Regression This compound->Tumor_Regression2 leads to T790M_EGFR->this compound inhibits

Caption: Mechanism of acquired resistance and this compound action.

Experimental_Workflow start Start: Select NSCLC Cell Lines (EGFR mutant, T790M, WT) cell_culture Cell Culture and Expansion start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (pEGFR, pAKT, pERK) treatment->western_blot data_analysis Data Analysis (IC50, Pathway Inhibition) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Determine this compound Efficacy and Mechanism of Action data_analysis->conclusion

References

Synthesis of Rociletinib Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] Unlike earlier generation TKIs, this compound and its analogs form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, while sparing the wild-type (WT) form, thereby reducing dose-limiting toxicities.[2] This document provides detailed protocols for the synthesis of this compound analogs based on the 2,4-diaminopyrimidine scaffold, methodologies for their biological evaluation, and an overview of the relevant signaling pathways.

Introduction

The development of resistance to first and second-generation EGFR TKIs, most commonly through the acquisition of the T790M "gatekeeper" mutation, has necessitated the development of novel inhibitors.[3] this compound emerged as a promising candidate by demonstrating significant activity against T790M-positive NSCLC.[4] Research into this compound analogs aims to further improve potency, selectivity, and pharmacokinetic properties, as well as to develop tools for studying EGFR biology, such as radioiodinated imaging probes.[5] The synthesis of these analogs typically involves a multi-step process culminating in the formation of the characteristic acrylamide "warhead" responsible for covalent modification of the target protein.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound and a representative analog against various EGFR genotypes and cancer cell lines.

CompoundTargetIC50 (nM)Cell LineCell Viability IC50 (µM)Reference
This compoundEGFR L858R/T790M21.5 (Ki)H1975 (L858R/T790M)0.20 ± 0.05[6]
EGFR WT303.3 (Ki)H3255 (L858R)0.50 ± 0.21[5]
H441 (WT)>2.0[5]
Analog 1 (I-RMFZ)EGFR L858R/T790MNot ReportedH1975 (L858R/T790M)High Selectivity[6]

Experimental Protocols

General Synthetic Scheme for this compound Analogs

The synthesis of this compound analogs generally follows a convergent approach, involving the preparation of a substituted pyrimidine core and a substituted aniline, followed by their coupling and subsequent elaboration.

Protocol 1: Synthesis of a Representative this compound Analog (Based on patent US10138224B2)

This protocol describes the synthesis of this compound. The synthesis of analogs would follow a similar pathway with modifications to the starting materials.

Step 1: Synthesis of 2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-pyrimidin-4-one

  • To a solution of 5-(trifluoromethyl)uracil and 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline in a suitable solvent (e.g., toluene, DMF), add a condensation agent.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 2: Halogenation of the Pyrimidinone Intermediate

  • Suspend the product from Step 1 in an inert solvent such as dichloromethane.

  • Add a halogenating agent (e.g., phosphorus oxychloride, thionyl chloride) and an acid-binding agent (e.g., triethylamine, pyridine).[7]

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed.

  • Quench the reaction carefully with water or ice and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude halogenated intermediate.

Step 3: Amination and Acrylamide Formation to Yield this compound

  • Dissolve the halogenated intermediate in a suitable solvent (e.g., DMF, DMSO).

  • Add 3-aminophenylacrylamide and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to promote the amination reaction.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and precipitate the product by adding water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. For this compound, the expected mass spec (EI) is m/z: 556 [M+H]⁺.[7]

Protocol 2: Biological Evaluation - Cell Viability Assay

This protocol describes a method to assess the cytotoxic effects of this compound analogs on different cancer cell lines.

  • Cell Culture: Culture human NSCLC cell lines, such as H1975 (EGFR L858R/T790M), H3255 (EGFR L858R), and A549 (EGFR WT), in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Visualizations

EGFR Signaling Pathway and Mechanism of Action of this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound This compound Action cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation This compound This compound Cys797 Cys797 This compound->Cys797 Covalent Bonding ATP ATP ATP->EGFR Binds to ATP Pocket Cys797->ATP Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and this compound's mechanism of action.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

experimental_workflow start Start: Design of Analogs synthesis Chemical Synthesis (Multi-step) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_eval Biological Evaluation characterization->biological_eval in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) biological_eval->in_vitro in_vivo In Vivo Studies (Xenograft Models) biological_eval->in_vivo data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Lead Optimization data_analysis->conclusion

Caption: Workflow for this compound analog synthesis and evaluation.

References

Application Notes & Protocols: Analytical Methods for the Quantification of Rociletinib in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with the T790M resistance mutation. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the determination of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including an Ultra-Performance Liquid Chromatography (UPLC-MS/MS) variant for high-throughput analysis.

Method 1: Quantification of this compound in Plasma by LC-MS/MS

This method provides a sensitive and specific approach for the quantification of this compound in a biological matrix, adaptable from methodologies used for human liver microsomes.[1][2][3]

Quantitative Data Summary
ParameterPerformance Characteristic
Linearity Range 5 - 500 ng/mL[1][2]
Correlation Coefficient (r²) ≥ 0.9998[1][2]
Lower Limit of Quantification (LLOQ) 4.6 ng/mL[1][2]
Limit of Detection (LOD) 1.52 ng/mL[2]
Intra-day Precision (%RSD) < 4.63%[1][2]
Inter-day Precision (%RSD) < 4.63%[1][2]
Intra-day Accuracy 0.12% - 3.37%[3]
Inter-day Accuracy 0.23% - 4.63%[3]
Recovery ~101.6%[2]
Internal Standard (IS) Bosutinib[1][2]
Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (Bosutinib, 2 µg/mL).

  • Add 2 mL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 12 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer 1 mL of the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2][3]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column.[1][2]

  • Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water, pH 3.2) and 45% organic solvent (0.1% formic acid in acetonitrile).[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[3]

  • Run Time: 3 minutes.[2]

  • Ionization Mode: Positive ESI.[3]

  • MRM Transitions:

    • This compound: To be determined empirically, but would involve selecting the precursor ion (M+H)+ and a stable product ion.

    • Bosutinib (IS): To be determined empirically.

  • Gas Temperature: 350°C.

  • Gas Flow: 11 L/min.[3]

  • Nebulizer Pressure: 55 psi.[3]

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is Add Internal Standard (Bosutinib) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge (14,000 rpm, 12 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter inject Inject 5 µL filter->inject lc C18 Column Isocratic Elution inject->lc ms Triple Quadrupole MS Positive ESI, MRM lc->ms data Data Acquisition and Quantification ms->data

Caption: LC-MS/MS workflow for this compound quantification in plasma.

Method 2: High-Throughput Quantification of this compound in Plasma by UPLC-MS/MS

This method is designed for rapid analysis, suitable for large-scale studies, by adapting principles from established UPLC-MS/MS assays for other TKIs.[4]

Quantitative Data Summary (Hypothetical/Adapted)
ParameterPerformance Characteristic
Linearity Range 5 - 500 ng/mL[4]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]
Run Time < 2 minutes[4]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy 85% - 115%
Internal Standard (IS) Paroxetine or a stable isotope-labeled this compound
Experimental Protocol

1. Sample Preparation: Simplified Protein Precipitation

  • To 50 µL of plasma sample in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.

  • Mix by vortexing the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Inject the supernatant directly or after transfer to a clean plate.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A rapid gradient to ensure elution and column wash.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: As determined for the LC-MS/MS method.

Workflow Diagram

UPLCMSMS_Workflow start Start: 50 µL Plasma (96-well plate) prep Add 150 µL Acetonitrile with Internal Standard start->prep vortex Vortex Plate (2 min) prep->vortex centrifuge Centrifuge Plate (4000 rpm, 5 min) vortex->centrifuge analysis Inject Supernatant into UPLC-MS/MS System centrifuge->analysis quant Quantify this compound analysis->quant Method_Selection cluster_choices Method Selection Criteria cluster_methods Recommended Analytical Method requirement Analytical Requirement sensitivity High Sensitivity (<10 ng/mL) requirement->sensitivity throughput High Throughput (>100 samples/day) requirement->throughput cost Low Cost & Accessibility requirement->cost lcms LC-MS/MS sensitivity->lcms uplc UPLC-MS/MS throughput->uplc hplc HPLC-UV cost->hplc lcms->uplc Increase Throughput

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rociletinib Resistance in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating rociletinib resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) based on preclinical studies to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-resistant cell line shows continued proliferation despite treatment. What are the common resistance mechanisms I should investigate?

A1: Acquired resistance to this compound in preclinical models is often multifactorial. The most commonly reported mechanisms include:

  • Secondary Mutations or Amplification of the Target (EGFR): While this compound is designed to target the T790M mutation, further alterations in the EGFR gene can arise. In some preclinical models, amplification of the EGFR gene has been observed in this compound-resistant cells.[1][2]

  • Bypass Signaling Pathway Activation:

    • MET Amplification: Increased MET copy number is a frequent mechanism of resistance, leading to the activation of downstream signaling pathways independent of EGFR.[3]

    • KRAS Amplification or Mutation: Amplification of the KRAS gene or the acquisition of activating KRAS mutations can drive resistance by activating the MAPK pathway.[1][4]

    • HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can also mediate resistance by providing an alternative signaling route.

  • Histological Transformation: A notable mechanism of resistance is the transformation of non-small cell lung cancer (NSCLC) into small cell lung cancer (SCLC).[5][6][7][8][9] This lineage plasticity results in a tumor that is no longer dependent on EGFR signaling.

Q2: I suspect MET amplification in my this compound-resistant model. How can I confirm this and what are the potential therapeutic strategies?

A2: To confirm MET amplification, you can perform Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) on your resistant cells or tumor tissue. An increased MET gene copy number compared to the parental cells would confirm this mechanism.

A potential therapeutic strategy explored in preclinical studies is the combination of this compound with a MET inhibitor, such as crizotinib. This dual inhibition has been shown to restore sensitivity to this compound in models with MET-driven resistance.[3]

Q3: My resistant cells show activation of the MAPK pathway. What is the likely cause and how can I target it?

A3: Activation of the MAPK pathway (e.g., increased phosphorylation of MEK and ERK) in the presence of this compound often suggests KRAS amplification or mutation. You can screen for KRAS mutations by sequencing and assess gene amplification by FISH or qPCR.

To overcome this resistance, preclinical studies have investigated the combination of this compound with a MEK inhibitor. This approach aims to simultaneously block the primary target (EGFR) and the bypass signaling pathway (MAPK).

Q4: The morphology of my resistant xenograft tumors has changed significantly. What could this indicate?

A4: A significant change in tumor morphology, particularly a shift towards smaller cells with scant cytoplasm and neuroendocrine features, may indicate a histological transformation to SCLC.[5][6][7][8][9] This can be confirmed through histological analysis (H&E staining) and immunohistochemistry for neuroendocrine markers (e.g., synaptophysin, chromogranin A). This transformation is a key mechanism of resistance as SCLC is not dependent on EGFR signaling.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with this compound-resistant cells.
Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a more homogenous resistant population. Regularly re-authenticate cell lines.
Assay interference Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by this compound or any combination drug used. Run appropriate vehicle controls.
Inconsistent drug concentration Prepare fresh drug stocks regularly and verify the concentration. Use a consistent lot of the drug.
Variable incubation times Standardize the duration of drug exposure across all experiments.
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration is too high initially Start with a low concentration of this compound (around the IC20) and gradually increase the dose as the cells adapt.[10]
Cell death outpaces resistance development Use a pulse-treatment method where cells are exposed to the drug for a defined period and then allowed to recover in drug-free media before the next treatment cycle.
Parental cell line is not prone to developing resistance Consider using a different parental cell line. Some cell lines may be more genetically predisposed to acquiring resistance.

Quantitative Data from Preclinical Studies

Table 1: In Vitro Efficacy of Combination Therapies in this compound-Resistant Models

Resistance MechanismCell LineCombination TherapyObserved Effect (Compared to this compound Monotherapy)Reference
MET Amplification Erlotinib-resistant xenograftsThis compound + CrizotinibReinstated sensitivity to this compound[3]
KRAS Amplification RocR1Afatinib + Selumetinib (MEK inhibitor)Enhanced inhibition of cell proliferation[1]

Table 2: In Vivo Efficacy of Combination Therapies in this compound-Resistant Xenograft Models

Resistance MechanismXenograft ModelCombination TherapyObserved Effect (Compared to this compound Monotherapy)Reference
MET Amplification MET-amplified this compound-resistant tumorsThis compound + CrizotinibTumor regression

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This is a generalized protocol; specific concentrations and timelines may need to be optimized for your cell line.

  • Initial Seeding: Plate parental NSCLC cells (e.g., PC-9, HCC827) at a standard density.

  • Initial Drug Exposure: Treat cells with a starting concentration of this compound equivalent to the IC20-IC30 for 72 hours.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.

  • Dose Escalation: Once the cells reach approximately 80% confluency, passage them and re-treat with a slightly higher concentration of this compound (e.g., 1.5-2 fold increase).

  • Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the this compound concentration over several months.

  • Confirmation of Resistance: Periodically assess the IC50 of the cell population to this compound using a cell viability assay to confirm the development of resistance. A significant increase in IC50 compared to the parental cells indicates resistance.

  • Clonal Selection: Once a resistant population is established, consider performing single-cell cloning to isolate and characterize distinct resistant clones.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Treat parental and this compound-resistant cells with this compound (at a concentration that inhibits EGFR phosphorylation in parental cells) for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Rociletinib_Resistance_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Resistance Mechanisms EGFR EGFR (Activating Mutation + T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival This compound This compound This compound->EGFR Inhibits MET_amp MET Amplification MET_amp->MET Activates HER2_amp HER2 Amplification HER2_amp->HER2 Activates KRAS_mut KRAS Mutation/ Amplification KRAS_mut->RAS Activates EGFR_amp EGFR Amplification EGFR_amp->EGFR Increases Experimental_Workflow_Rociletinib_Resistance start Parental NSCLC Cell Line treatment Chronic this compound Treatment (Dose Escalation) start->treatment resistant_cells This compound-Resistant Cell Line treatment->resistant_cells characterization Characterization of Resistance Mechanism resistant_cells->characterization western_blot Western Blot (Signaling Pathways) characterization->western_blot fish_qpcr FISH/qPCR (Gene Amplification) characterization->fish_qpcr sequencing Sequencing (Mutational Analysis) characterization->sequencing histology Histology (for Xenografts) characterization->histology overcoming_resistance Testing Strategies to Overcome Resistance characterization->overcoming_resistance combination_therapy Combination Therapy (e.g., + METi, + MEKi) overcoming_resistance->combination_therapy in_vitro_assays In Vitro Assays (Cell Viability) combination_therapy->in_vitro_assays in_vivo_models In Vivo Xenograft Models combination_therapy->in_vivo_models

References

Technical Support Center: Management of Rociletinib-Induced Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rociletinib is an investigational agent whose clinical development was discontinued. This information is intended for researchers, scientists, and drug development professionals for informational and research purposes only. It is not a substitute for professional medical advice.

This technical support center provides guidance on managing hyperglycemia as a side effect of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was investigated for the treatment of non-small cell lung cancer (NSCLC) with the T790M resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of hyperglycemia associated with this compound treatment?

A1: Hyperglycemia associated with this compound is not a direct effect of the parent drug itself. Instead, it is primarily caused by an off-target effect of its major metabolite, M502.[1][2] This metabolite inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), leading to insulin resistance and subsequent elevation of blood glucose levels.[1][2][3]

Q2: How common is hyperglycemia in patients treated with this compound?

A2: Hyperglycemia was a frequently observed adverse event in clinical trials of this compound. The incidence of all-grade hyperglycemia was reported to be as high as 46% and was found to be dose-dependent.[2]

Q3: What are the typical signs and symptoms of hyperglycemia to monitor for in experimental subjects?

A3: Researchers should monitor for common signs and symptoms of hyperglycemia, which include:

  • Increased thirst (polydipsia)

  • Frequent urination (polyuria)

  • Increased hunger (polyphagia)

  • Fatigue

  • Blurred vision

  • Unexplained weight loss

Q4: Is this compound-induced hyperglycemia reversible?

A4: Yes, this compound-induced hyperglycemia was generally manageable and reversible. In clinical trials, this side effect was typically addressed with dose modifications of this compound and/or the administration of oral antihyperglycemic agents.[3][4]

Q5: What was the regulatory status of this compound?

A5: In 2016, the clinical development of this compound was discontinued, and the manufacturer withdrew its applications for regulatory approval.[5][6] Therefore, this compound is not an approved therapy.

Troubleshooting Guide

Issue 1: Elevated Blood Glucose Levels Detected in a Research Animal
  • Possible Cause: Off-target inhibition of IGF-1R and insulin receptors by the M502 metabolite of this compound.[1][2]

  • Troubleshooting Steps:

    • Confirm Hyperglycemia: Repeat blood glucose measurements to confirm the initial finding.

    • Review Dosing: Verify the administered dose of this compound. The incidence of hyperglycemia is dose-dependent.[2]

    • Consider Dose Reduction: If permitted by the experimental protocol, a reduction in the this compound dose may be considered to mitigate hyperglycemia.[4]

    • Administer Antihyperglycemic Agents: The use of an insulin-sensitizing agent, such as metformin, was a common management strategy in clinical studies.[3][4] The appropriate dosage for the animal model should be determined in consultation with a veterinarian or institutional animal care and use committee (IACUC).

Issue 2: Progressive Worsening of Hyperglycemia Despite Intervention
  • Possible Cause: The current management strategy may be insufficient to control the level of insulin resistance induced by the M502 metabolite.

  • Troubleshooting Steps:

    • Re-evaluate this compound Dose: A further dose reduction or temporary discontinuation of this compound may be necessary, as guided by the experimental design.

    • Adjust Antihyperglycemic Therapy: If an antihyperglycemic agent is being used, an adjustment in its dosage or the addition of a second agent with a different mechanism of action might be warranted. This should be done in accordance with veterinary and IACUC guidance.

    • Monitor for Dehydration and Electrolyte Imbalance: Persistent hyperglycemia can lead to dehydration and electrolyte abnormalities. Ensure adequate hydration and monitor electrolytes as appropriate for the animal model.

Data Presentation

Table 1: Incidence of Hyperglycemia in this compound Clinical Trials

Dose of this compound (twice daily)Incidence of All-Grade HyperglycemiaIncidence of Grade 3/4 Hyperglycemia (Before Management Protocol)Incidence of Grade 3/4 Hyperglycemia (After Management Protocol)
500 mg35%17%8%
625 mg45%24%Not Reported
750 mg59%36%Not Reported
1000 mg67%33%Not Reported

Data compiled from published clinical trial results.[2][3][5]

Experimental Protocols

Protocol 1: Monitoring Blood Glucose in Preclinical Models
  • Baseline Measurement: Prior to the first administration of this compound, collect a baseline blood sample to determine fasting blood glucose levels.

  • Regular Monitoring:

    • For the first three weeks of treatment, monitor fasting blood glucose weekly.[4]

    • After the initial three weeks, continue to monitor fasting blood glucose at regular intervals (e.g., at the beginning of each new treatment cycle).

  • Sample Collection: Collect blood samples via an appropriate method for the animal model (e.g., tail vein, saphenous vein).

  • Glucose Analysis: Use a calibrated glucometer for immediate analysis or process the samples for laboratory-based glucose measurement.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Rodent Models
  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Baseline Sample: Collect a baseline blood sample (Time 0) to measure fasting blood glucose.

  • Glucose Administration: Administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Timed Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentrations over time to assess glucose tolerance. This can be used to evaluate the extent of insulin resistance induced by this compound or its metabolites.

Visualizations

G cluster_0 Mechanism of this compound-Induced Hyperglycemia This compound This compound (Parent Drug) Metabolite M502 (Metabolite) This compound->Metabolite Metabolism IGF1R_IR IGF-1R / Insulin Receptor Metabolite->IGF1R_IR Inhibition Insulin_Signaling Insulin Signaling Pathway IGF1R_IR->Insulin_Signaling Blocks Glucose_Uptake Decreased Glucose Uptake by Cells Insulin_Signaling->Glucose_Uptake Leads to Hyperglycemia Hyperglycemia Glucose_Uptake->Hyperglycemia Results in G cluster_1 Experimental Workflow for Managing Hyperglycemia Start Initiate this compound Treatment Monitor Monitor Blood Glucose (Weekly for 3 weeks) Start->Monitor Check_Glucose Blood Glucose > Threshold? Monitor->Check_Glucose Normal Continue Monitoring Check_Glucose->Normal No Action Implement Management Strategy Check_Glucose->Action Yes Normal->Monitor Dose_Reduction Consider this compound Dose Reduction Action->Dose_Reduction Metformin Administer Metformin Action->Metformin Reassess Reassess Glucose Levels Dose_Reduction->Reassess Metformin->Reassess Resolved Hyperglycemia Resolved Reassess->Resolved Yes Escalate Escalate Intervention Reassess->Escalate No Resolved->Monitor

References

Technical Support Center: Optimizing Rociletinib Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments using Rociletinib (CO-1686).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an oral, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively targets EGFR activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[3][4] Its mechanism involves forming a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[2][5] A key feature of this compound is its minimal activity against wild-type EGFR (EGFR-WT), which helps spare it from some of the dose-limiting toxicities seen with earlier generation EGFR inhibitors.[1][3]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model? A2: Published preclinical studies provide a starting point for dose-finding experiments. For example, in a study using an ABCG2-overexpressing S1-MI-80 tumor xenograft model in nude mice, this compound was administered at 30 mg/kg orally.[2] However, the optimal dose is highly dependent on the specific cancer model (cell line, patient-derived xenograft, or transgenic model), the tumor's EGFR mutation status, and the experimental endpoint. A pilot dose-escalation study is always recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q3: How should this compound be formulated for oral administration in animal studies? A3: For oral administration (gavage) in rodents, this compound can be formulated as a homogeneous suspension in a vehicle like Carboxymethylcellulose sodium (CMC-Na).[6] A suggested starting formulation is to prepare a 0.5% to 1% CMC-Na solution in water and then suspend the powdered this compound to the desired final concentration (e.g., 5 mg/mL).[6] It is critical to ensure the suspension is uniform before each administration.

Q4: What are the potential toxicities to monitor for in animals treated with this compound? A4: Preclinical toxicology studies in rats and dogs identified common findings such as diarrhea, dermal lesions, glandular atrophy, and effects on the gastrointestinal tract and hematopoietic systems.[3] In rats, body weight loss and loss of appetite were also noted.[3] While hyperglycemia was the most common dose-limiting toxicity in human clinical trials, this was not initially observed in preclinical models.[7][8] This hyperglycemia is caused by a metabolite (M502) that inhibits the insulin-like growth factor receptor (IGF-1R).[5][8] Therefore, it is prudent to monitor animals for body weight changes, diarrhea, skin condition, and overall behavior. Blood glucose monitoring may also be considered, especially at higher doses.

Q5: How does this compound's mechanism spare wild-type EGFR and what is the impact on its side-effect profile? A5: this compound is designed to be significantly more potent against mutant forms of EGFR than against wild-type EGFR.[3] This selectivity means it has less impact on tissues where EGFR-WT signaling is important, such as the skin and gastrointestinal tract. Consequently, severe acneiform rash and diarrhea, which are common and often dose-limiting side effects of first- and second-generation EGFR inhibitors, are less frequent and severe with this compound.[4][8] The primary dose-limiting toxicity observed in clinical trials was hyperglycemia, a distinct, mechanism-based side effect related to an off-target effect of a metabolite.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Suboptimal or no tumor growth inhibition. Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.Conduct a dose-escalation study to find a more effective dose that is still well-tolerated. Measure plasma and tumor drug concentrations if possible to confirm exposure.
Poor Drug Formulation/Bioavailability: The drug may not be properly suspended or absorbed, leading to inconsistent dosing.Review the formulation protocol. Ensure the suspension is homogeneous. Consider alternative vehicles if poor absorption is suspected.[6]
Inappropriate Animal Model: The tumor model may not harbor the specific EGFR mutations (e.g., T790M) that this compound targets, or it may have primary resistance.Confirm the EGFR mutation status of your cell line or PDX model. This compound is most effective in models with activating EGFR mutations and/or the T790M resistance mutation.[5]
Excessive Toxicity (e.g., >15% body weight loss, severe diarrhea, lethargy). Dosage is Too High: The dose exceeds the maximum tolerated dose (MTD) for the specific animal strain and model.Reduce the dose. In clinical trials, dose reductions were common to manage side effects.[5] Implement a dose de-escalation or use an intermediate dose level.
Formulation/Vehicle Toxicity: The vehicle itself or an impurity in the formulation could be causing adverse effects.Run a control group treated with the vehicle alone to assess its toxicity. Ensure the highest purity of this compound is used.
Off-Target Effects: Although selective, high concentrations of this compound may lead to off-target toxicities.[3]Monitor specific clinical signs. For this compound, this includes monitoring for hyperglycemia, especially in longer-term studies.[8] Reduce the dose to a level that maintains efficacy while minimizing toxicity.
Unexpected Hyperglycemia. Metabolite-Mediated Toxicity: A metabolite of this compound (M502) is known to inhibit IGF-1R/IR, leading to hyperglycemia.[8]Monitor blood glucose levels in treated animals. If hyperglycemia is observed and must be managed, consult veterinary staff. This effect may limit the maximum achievable dose in long-term studies.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypePotency ValueCitation
EGFR (L858R/T790M)Cell-freeKi = 21.5 nM[6]
EGFR (wild-type)Cell-freeKi = 303.3 nM[6]
p-EGFR (mutant cell lines)CellularIC50 = 62 - 187 nM[6]
p-EGFR (wild-type cell lines)CellularIC50 > 2,000 nM[6]

Table 2: Example In Vivo Dosage from Preclinical Research

Animal ModelTumor TypeDoseAdministration RouteScheduleCitation
Athymic Nude MiceS1-MI-80 Xenograft30 mg/kgOral (p.o.)Every 5 days (q5d)[2]

Table 3: Summary of Key Adverse Events

SettingCommon Adverse EventsDose-Limiting ToxicityCitation
Preclinical (Rat, Dog)Diarrhea, dermal lesions, glandular atrophy, weight loss, inappetence.Not specified; mortality at high doses in rats.[3]
Clinical (Human)Hyperglycemia, diarrhea, nausea, fatigue, decreased appetite, QTc prolongation.Hyperglycemia.[5][7][9]

Detailed Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Sterile water for injection

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile 15 mL or 50 mL conical tube

  • Analytical balance and weigh boats

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.

  • Calculate Required Mass: Determine the total volume of dosing solution needed for the study. For a 10-mouse cohort receiving 200 µL each, you will need at least 2 mL. Prepare extra volume (e.g., 5 mL) to account for loss. For a target dose of 30 mg/kg in a 20g mouse, the dose per mouse is 0.6 mg. For a 5 mg/mL solution, this requires 120 µL.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For a 5 mL solution at 5 mg/mL, weigh 25 mg of this compound.

  • Prepare the Suspension: a. Add the weighed this compound powder to a sterile conical tube. b. Add a small amount of the 0.5% CMC-Na vehicle (e.g., 1 mL) to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure no clumps remain. c. Gradually add the remaining vehicle to reach the final volume of 5 mL. d. Vortex or stir the suspension vigorously for 10-15 minutes to ensure it is homogeneous.

  • Administration: Keep the solution stirring or vortex immediately before drawing each dose to ensure uniform suspension. Administer the calculated volume to the animal via oral gavage.

Protocol 2: General Protocol for an In Vivo Efficacy Xenograft Study

Procedure:

  • Cell Culture: Culture the selected EGFR-mutant human cancer cells (e.g., NCI-H1975, which harbors L858R/T790M) under standard conditions.

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., BALB/c nude) for at least one week before the experiment begins.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells suspended in 100-200 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound 25 mg/kg, this compound 50 mg/kg). Ensure the average tumor size is similar across all groups.

  • Treatment Administration: a. Prepare the this compound formulation as described in Protocol 1. b. Administer the drug or vehicle orally once daily (or as determined by your pilot study). c. Monitor the body weight of each animal daily for the first week and 2-3 times per week thereafter to assess toxicity.

  • Endpoint: Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: At the end of the study, collect final tumor volumes and weights. Analyze the data to determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Visualizations

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with T790M/L858R mutations) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Protein Synthesis This compound This compound This compound->EGFR Irreversibly Inhibits (Covalent bond at Cys797) EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start lit_review 1. Literature Review (Identify starting dose range) start->lit_review formulate 2. Formulate this compound (e.g., in 0.5% CMC-Na) lit_review->formulate pilot_mtd 3. Pilot MTD Study (3-5 mice/group, 5-7 days) formulate->pilot_mtd eval_tox 4. Evaluate Toxicity (Body weight, clinical signs) pilot_mtd->eval_tox decision Tolerated? eval_tox->decision main_study 5. Main Efficacy Study (Randomize cohorts) decision->main_study Yes adjust_dose Adjust Dose (Reduce dose and repeat MTD) decision->adjust_dose No monitor_eff 6. Monitor Efficacy & Toxicity (Tumor volume, body weight) main_study->monitor_eff analysis 7. Data Analysis (%TGI, statistics) monitor_eff->analysis end End analysis->end adjust_dose->pilot_mtd

Caption: Workflow for optimizing this compound dosage in vivo.

References

Rociletinib Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rociletinib. This resource is designed to assist researchers, scientists, and drug development professionals with the effective laboratory use of this compound, focusing on solubility and formulation for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO.[1] For optimal results, use fresh, anhydrous DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[1]

Q2: Can I dissolve this compound in aqueous solutions like PBS or water?

A2: this compound is insoluble in water.[1][2] Therefore, direct dissolution in phosphate-buffered saline (PBS) or other aqueous buffers is not recommended as it will result in poor solubility and potential precipitation.

Q3: Is this compound soluble in ethanol?

A3: No, this compound is reported to be insoluble in ethanol.[1][2]

Q4: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur for a few reasons. First, ensure that the DMSO used is of high purity and anhydrous, as absorbed water can decrease solubility.[1] Second, gentle warming and sonication can aid in complete dissolution, especially for higher concentrations.[3] If precipitation occurs upon dilution into aqueous media for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) and that the dilution is done rapidly with thorough mixing.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
DMSO100 mg/mL (180.0 mM)[1]Can be increased to 125 mg/mL with ultrasonication and warming to 60°C.[3] Use fresh DMSO to avoid reduced solubility due to moisture absorption.[1]
WaterInsoluble (<1 mg/mL)[1][2]
EthanolInsoluble (<1 mg/mL)[1][2]

Note: The hydrobromide salt of this compound shows solubility of ≥ 59 mg/mL in DMSO and is also insoluble in water (< 0.1 mg/mL).[5]

Experimental Protocols

In Vitro Formulation: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 555.55 g/mol ), you would need 5.56 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to facilitate dissolution.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

In Vivo Formulation: Preparation for Oral Gavage

For animal studies, this compound can be formulated for oral administration. It's important to note that a hydrobromide salt form of this compound has been developed to improve its pharmacokinetic properties.[6] Below are two example vehicle formulations.

Formulation 1: PEG300/Tween-80/Saline Vehicle

This formulation results in a clear solution.[3]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to achieve a final concentration of 2.5 mg/mL, add 1 part of the 25 mg/mL stock to 9 parts of the vehicle.

  • Vortex the final formulation thoroughly to ensure a homogenous solution.

Formulation 2: Corn Oil Vehicle

This formulation also results in a clear solution.[3]

Materials:

  • This compound powder

  • DMSO

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, prepare the vehicle by mixing 10% DMSO with 90% corn oil.

  • Add the this compound stock solution to the vehicle to achieve the desired final concentration.

  • Vortex the final formulation thoroughly.

Visualized Workflows

Rociletinib_In_Vitro_Preparation Workflow for In Vitro this compound Solution Preparation cluster_start Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate/Warm (Optional) vortex->sonicate filter Filter Sterilize (Optional) sonicate->filter aliquot Aliquot for Storage filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions for in vitro use.

Rociletinib_In_Vivo_Formulation Workflow for In Vivo this compound Oral Formulation cluster_stock Stock Solution cluster_vehicle1 Vehicle 1: PEG300/Tween-80/Saline cluster_vehicle2 Vehicle 2: Corn Oil prep_stock Prepare Concentrated This compound Stock in DMSO add_stock1 Add this compound Stock to Vehicle 1 prep_stock->add_stock1 add_stock2 Add this compound Stock to Vehicle 2 prep_stock->add_stock2 mix_vehicle1 Mix: 10% DMSO 40% PEG300 5% Tween-80 45% Saline mix_vehicle1->add_stock1 vortex1 Vortex Final Solution add_stock1->vortex1 mix_vehicle2 Mix: 10% DMSO 90% Corn Oil mix_vehicle2->add_stock2 vortex2 Vortex Final Solution add_stock2->vortex2

Caption: Workflow for preparing this compound oral formulations for in vivo studies.

References

Interpreting Rociletinib Off-Target Kinase Inhibition Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for interpreting off-target kinase inhibition data for rociletinib. Understanding the off-target effects of kinase inhibitors is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target kinases of this compound?

A1: Kinase profiling studies have shown that this compound exhibits weak inhibitory activity against several kinases, including Focal Adhesion Kinase (FAK), Checkpoint Kinase 2 (CHK2), Erb-B2 Receptor Tyrosine Kinase 4 (ERBB4), and Janus Kinase 3 (JAK3)[1]. Additionally, a major metabolite of this compound, M502, has been identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR)[1]. This off-target activity of the M502 metabolite is associated with the clinically observed side effect of hyperglycemia[1][2].

Q2: How significant is the off-target inhibition by this compound?

Q3: What are the potential downstream effects of this compound's off-target activity?

A3: Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of FAK can affect cell adhesion and migration. CHK2 is a key regulator of the DNA damage response, and its inhibition could impact cell cycle checkpoints. ERBB4 is involved in cell proliferation and differentiation. JAK3 plays a crucial role in cytokine signaling and immune cell function. The inhibition of IGF-1R and INSR by the M502 metabolite directly impacts glucose metabolism.

Quantitative Data Summary

The following tables summarize the known on-target and reported off-target activities of this compound and its metabolite.

Table 1: this compound On-Target Kinase Inhibition

Target KinaseIC50 / KiAssay TypeReference
EGFR (L858R/T790M)<0.51 nM (IC50)In vitro kinase assay[1]
EGFR (wild-type)6 nM (IC50)In vitro kinase assay[1]

Table 2: this compound and Metabolite M502 Off-Target Kinase Inhibition

CompoundOff-Target KinaseReported InhibitionQuantitative Data (IC50/Ki)Reference
This compoundFAKWeakNot Publicly Available[1]
This compoundCHK2WeakNot Publicly Available[1]
This compoundERBB4WeakNot Publicly Available[1]
This compoundJAK3WeakNot Publicly Available[1]
Metabolite M502IGF-1RYesNot Publicly Available[1]
Metabolite M502Insulin Receptor (INSR)YesNot Publicly Available[1]

Experimental Protocols & Troubleshooting

To assist researchers in characterizing the off-target effects of this compound, detailed protocols for standard kinase inhibition assays are provided below, along with troubleshooting guides.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a biochemical (in vitro) setting.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and this compound Dilutions add_components Add Kinase, this compound, and Substrate to Plate prep_reagents->add_components Dispense pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data

Biochemical Kinase Assay Workflow

Materials:

  • Purified recombinant kinase (e.g., FAK, CHK2, ERBB4, JAK3)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)

  • Microplate (e.g., 96-well or 384-well, white or black depending on detection method)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a series of this compound dilutions in DMSO, then dilute further in kinase assay buffer to achieve the final desired concentrations.

    • Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at appropriate concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Assay Plate Setup:

    • Add a small volume of each this compound dilution to the wells of the microplate. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

    • Add the kinase and substrate solution to all wells except the background controls.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP and measures the amount of ADP produced.

    • Incubate as required by the detection kit.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no kinase" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide: Biochemical Kinase Assay

IssuePossible Cause(s)Suggested Solution(s)
High background signal Contaminated reagents; Autophosphorylation of the kinase.Use fresh, high-purity reagents; Optimize kinase concentration to minimize autophosphorylation.
Low signal-to-background ratio Insufficient kinase activity; Suboptimal substrate or ATP concentration.Increase kinase concentration or incubation time; Optimize substrate and ATP concentrations (determine Km).
High variability between replicates Pipetting errors; Inconsistent incubation times or temperatures.Use calibrated pipettes; Ensure uniform incubation conditions across the plate.
Incomplete dose-response curve This compound concentration range is too narrow or not centered around the IC50.Test a wider range of this compound concentrations (e.g., from 1 nM to 100 µM in half-log dilutions).
Cell-Based Kinase Phosphorylation Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the phosphorylation of a specific downstream substrate of an off-target kinase within a cellular context.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed Cells in a Microplate starve_cells Serum-starve Cells (optional) seed_cells->starve_cells treat_cells Treat with this compound starve_cells->treat_cells stimulate_cells Stimulate with Activator (if necessary) treat_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells detect_phospho Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) lyse_cells->detect_phospho normalize_data Normalize to Total Protein detect_phospho->normalize_data calculate_inhibition Calculate Percent Inhibition normalize_data->calculate_inhibition

Cell-Based Kinase Phosphorylation Assay Workflow

Materials:

  • Cell line expressing the kinase of interest (e.g., FAK, CHK2, ERBB4, JAK3)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Kinase activator (if required, e.g., a growth factor for a receptor tyrosine kinase)

  • Lysis buffer

  • Antibodies: primary antibody specific for the phosphorylated substrate and a primary antibody for the total substrate protein.

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection substrate (e.g., chemiluminescent or fluorescent)

  • Microplate and equipment for detection (e.g., Western blot apparatus, ELISA plate reader).

Procedure:

  • Cell Culture and Plating:

    • Culture cells to ~80% confluency.

    • Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • If necessary, serum-starve the cells for several hours to reduce basal kinase activity.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

    • If the kinase requires activation, add the specific activator for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates.

  • Detection of Substrate Phosphorylation (Example: Western Blot):

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe one membrane with the phospho-specific primary antibody and another with the total protein primary antibody.

    • Incubate with the appropriate secondary antibody.

    • Add the detection substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Calculate the percent inhibition of phosphorylation for each this compound concentration relative to the DMSO control.

Troubleshooting Guide: Cell-Based Kinase Assay

IssuePossible Cause(s)Suggested Solution(s)
No or weak phosphorylation signal Inactive kinase; Ineffective activator; Low antibody affinity.Ensure the cell line expresses the active kinase; Optimize activator concentration and stimulation time; Use a validated, high-affinity antibody.
High basal phosphorylation High endogenous kinase activity in the cell line.Serum-starve cells for a longer duration before treatment; Use a cell line with lower basal activity if possible.
Inconsistent results Variation in cell number; Edge effects in the plate; Cell passage number.Ensure uniform cell seeding; Avoid using the outer wells of the plate; Use cells within a consistent passage number range.
Drug-induced cytotoxicity High concentrations of this compound or prolonged treatment may be toxic to the cells.Perform a cell viability assay to determine the non-toxic concentration range of this compound for the chosen cell line and treatment duration.

Signaling Pathways of Off-Target Kinases

The following diagrams illustrate the signaling pathways of the identified off-target kinases of this compound and its metabolite. Understanding these pathways can help in designing experiments to investigate the functional consequences of off-target inhibition.

G Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival G DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Sensing CHK2 CHK2 ATM_ATR->CHK2 Activation p53 p53 CHK2->p53 Activation Cdc25 Cdc25 CHK2->Cdc25 Inhibition Apoptosis Apoptosis p53->Apoptosis CDKs CDKs Cdc25->CDKs Activation Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest Inhibition of arrest CDKs->Cell_Cycle_Arrest Progression when active G Neuregulin Neuregulin ERBB4 ERBB4 Neuregulin->ERBB4 Binding & Dimerization PI3K PI3K ERBB4->PI3K MAPK MAPK Pathway ERBB4->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation G Cytokine Cytokine (e.g., IL-2, IL-4) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK3 JAK3 Cytokine_Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation & Dimerization Gene_Transcription Gene Transcription STAT->Gene_Transcription Nuclear Translocation Immune_Cell_Function Immune Cell Function Gene_Transcription->Immune_Cell_Function G IGF1_Insulin IGF-1 / Insulin IGF1R_INSR IGF-1R / INSR IGF1_Insulin->IGF1R_INSR Binding IRS IRS IGF1R_INSR->IRS Phosphorylation PI3K PI3K IRS->PI3K MAPK MAPK Pathway IRS->MAPK Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Cell_Growth_Survival Cell Growth & Survival Akt->Cell_Growth_Survival MAPK->Cell_Growth_Survival

References

Technical Support Center: Troubleshooting Rociletinib Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Rociletinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively targets EGFR activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which is a common cause of acquired resistance to first- and second-generation EGFR TKIs.[1][3] this compound forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the kinase.[1] It shows minimal activity against wild-type EGFR, which is intended to reduce side effects commonly associated with non-selective EGFR inhibitors.[1]

Q2: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. For stock solutions, it is recommended to aliquot and store them at -80°C for up to one year, or at -20°C for one month to avoid repeated freeze-thaw cycles.[4] When handling the compound, it is important to avoid inhalation and contact with skin and eyes by using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5] All handling should be performed in a well-ventilated area.[5]

Q3: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound depends on the cell line and the specific assay being performed. For cell viability or growth inhibition assays in NSCLC cell lines harboring EGFR T790M mutations (e.g., NCI-H1975), IC50 values are typically in the nanomolar range.[6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions, typically starting with a range from low nanomolar to micromolar concentrations.[4]

Q4: I am observing high variability in my experimental results. What could be the cause?

Inconsistent results can arise from several factors:

  • Cell line heterogeneity: Ensure you are using a well-characterized and authenticated cell line. Genetic drift can occur over time with continuous passaging.

  • Compound stability: this compound solutions should be freshly prepared or properly stored to avoid degradation.

  • Assay conditions: Factors such as cell seeding density, incubation time, and reagent quality can all contribute to variability. Standardize your protocols carefully.

  • ATP concentration in kinase assays: The IC50 value of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration used in the assay.[8][9]

Troubleshooting Guides

Issue 1: Higher than expected IC50 values in cell viability assays.

Possible Cause 1: Acquired Resistance

  • Explanation: Prolonged exposure to this compound can lead to the development of resistance in cancer cell lines. One of the most common mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which provides a bypass signaling pathway.[10]

  • Troubleshooting Steps:

    • Confirm T790M status: Verify the presence of the T790M mutation in your cell line, as this compound is most potent against this mutation.

    • Test for MET amplification: Use techniques like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to assess the MET gene copy number.[11][12]

    • Investigate other resistance mechanisms: Consider other potential resistance mechanisms such as activation of alternative signaling pathways (e.g., PI3K/AKT).

Possible Cause 2: Suboptimal Assay Conditions

  • Explanation: The specifics of your cell viability assay protocol can significantly impact the results.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure that cells are in the exponential growth phase during the experiment.

    • Check incubation time: A 72-hour incubation period is commonly used for this compound.[4][13] Shorter incubation times may not be sufficient to observe the full effect of the drug.

    • Review assay choice: For some EGFR inhibitors, assays like the Alamar Blue assay have been reported to show interference. Consider using an alternative assay like CellTiter-Glo.

Issue 2: Weak or no inhibition of EGFR phosphorylation in Western Blot.

Possible Cause 1: Inadequate Drug Concentration or Treatment Time

  • Explanation: The concentration of this compound or the duration of treatment may not be sufficient to inhibit EGFR phosphorylation effectively.

  • Troubleshooting Steps:

    • Increase this compound concentration: Based on your cell line's IC50, you may need to use a higher concentration for complete inhibition of signaling.

    • Optimize treatment time: While significant inhibition can be seen in as little as one hour, the optimal time may vary.[14] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the best time point.

Possible Cause 2: Technical Issues with Western Blotting

  • Explanation: Detection of phosphorylated proteins can be challenging and requires specific protocol considerations.

  • Troubleshooting Steps:

    • Use phosphatase inhibitors: Always include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.

    • Proper blocking: Use a blocking buffer such as bovine serum albumin (BSA) instead of milk, as casein in milk is a phosphoprotein and can cause high background.

    • Antibody validation: Ensure your primary antibody is specific for the phosphorylated form of EGFR (e.g., p-EGFR Y1068).

Issue 3: Inconsistent results in in vitro kinase assays.

Possible Cause 1: ATP Concentration

  • Explanation: this compound is an ATP-competitive inhibitor. Therefore, the measured IC50 value will be higher at higher ATP concentrations.[8][9]

  • Troubleshooting Steps:

    • Standardize ATP concentration: Use a consistent ATP concentration across all experiments. Ideally, this should be at or near the Km of ATP for EGFR to allow for better comparison of inhibitor potencies.[8]

    • Report ATP concentration: Always report the ATP concentration used in your kinase assays when publishing your results.

Possible Cause 2: Kinase Autophosphorylation

  • Explanation: Many kinases, including EGFR, can autophosphorylate, which can affect their activity and interaction with inhibitors.[8]

  • Troubleshooting Steps:

    • Pre-incubation with ATP: In some cases, pre-incubating the kinase with ATP before adding the inhibitor can help to achieve a more consistent activation state.[8]

    • Consider the source of the kinase: The expression system used to produce the recombinant kinase can impact its basal phosphorylation and activity.[8]

Data Presentation

Table 1: this compound IC50 Values in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9exon 19 deletion84[7]
H3255L858R35[7]
PC-9ERexon 19 del + T790M37[7]
NCI-H1975L858R + T790M23[7]
HCC827exon 19 deletion7-32[6]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding: Seed NSCLC cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.[4]

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4][13]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Phosphorylated EGFR (p-EGFR)
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[15][16]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: NSCLC Cell Line with EGFR T790M Mutation culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response) culture->treatment incubation Incubate for 72 hours treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot (p-EGFR, Total EGFR) incubation->western analysis Data Analysis (IC50 Calculation, Protein Expression) viability->analysis western->analysis end End: Determine this compound Efficacy analysis->end

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic start Inconsistent/Unexpected This compound Results q1 High IC50 in Viability Assay? start->q1 Cell-Based Assay q2 Weak p-EGFR Inhibition? start->q2 Biochemical Assay a1 Check for Resistance: - Confirm T790M status - Test for MET amplification q1->a1 Yes a2 Optimize Assay: - Cell density - Incubation time q1->a2 No, but variable a3 Optimize Treatment: - Increase drug concentration - Perform time-course q2->a3 Yes a4 Troubleshoot Western Blot: - Use phosphatase inhibitors - Use BSA for blocking q2->a4 No, but high background

Caption: Troubleshooting decision tree for inconsistent this compound results.

References

Technical Support Center: Minimizing Rociletinib-Induced QTc Prolongation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance for researchers studying rociletinib-induced QTc prolongation in animal models. Preclinical cardiovascular safety data for this compound in animal models are not extensively available in the public domain. FDA briefing documents have noted a discrepancy between the lack of significant QTc prolongation in preclinical dog studies and the clinically observed QTc prolongation in humans. The quantitative data and detailed protocols provided herein are illustrative examples based on general principles of cardiovascular safety pharmacology for tyrosine kinase inhibitors and may not be specific to this compound. Researchers should adapt these guidelines to their specific experimental context and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced QTc prolongation?

A1: this compound-induced QTc prolongation is primarily attributed to its major human metabolite, M460. This metabolite is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).

Q2: Which animal model is most appropriate for studying this compound-induced QTc prolongation?

A2: The conscious, telemetered dog is the most widely accepted non-rodent model for preclinical cardiovascular safety assessment of pharmaceuticals, including QTc prolongation studies. This model allows for the continuous monitoring of ECG, heart rate, and blood pressure in unrestrained animals, thereby avoiding the confounding effects of anesthesia and handling stress. Non-human primates are also a suitable alternative.

Q3: Why might preclinical studies in dogs not have predicted the QTc prolongation seen in humans?

A3: Discrepancies between preclinical animal models and human clinical outcomes can arise from several factors, including:

  • Metabolic Differences: The pharmacokinetic and metabolic profile of this compound and its metabolites, particularly the exposure to the active metabolite M460, may differ significantly between dogs and humans.

  • Ion Channel Sensitivity: There can be interspecies differences in the sensitivity of cardiac ion channels to drug-induced blockade.

  • Protein Binding: Differences in plasma protein binding can affect the concentration of free, pharmacologically active drug available to interact with the hERG channel.

Q4: Are there any known strategies to mitigate this compound-induced QTc prolongation in an experimental setting?

A4: While specific mitigation strategies for this compound-induced QTc prolongation have not been extensively published, general approaches for drug-induced QTc prolongation that could be investigated include:

  • Co-administration with Potassium Channel Openers: Compounds that activate other potassium channels, such as ATP-sensitive potassium (K-ATP) channel openers (e.g., nicorandil, pinacidil), have been shown to shorten the action potential duration and may counteract the effects of hERG channel blockade.

  • Electrolyte Management: Ensuring normal physiological levels of potassium and magnesium is critical, as hypokalemia and hypomagnesemia can exacerbate QTc prolongation.

Troubleshooting Guides

Issue 1: High Variability in Baseline QTc Intervals
  • Possible Cause: Inadequate acclimatization of the animals to the housing and telemetry equipment.

  • Troubleshooting Steps:

    • Ensure a sufficient acclimatization period (at least one week) after telemetry device implantation and before the start of the study.

    • Maintain a consistent and quiet environment to minimize stress.

    • Handle animals gently and consistently.

    • Analyze baseline data to identify any outlier animals that may need to be excluded from the study.

Issue 2: Poor Quality ECG Signal (Noise, Artifacts)
  • Possible Cause: Improper electrode placement, poor electrode contact, or animal movement.

  • Troubleshooting Steps:

    • Ensure secure and appropriate placement of ECG leads according to the telemetry system manufacturer's guidelines.

    • Use conductive gel to improve electrode contact with the skin.

    • Check for any loose connections in the telemetry system.

    • If using jacketed telemetry systems, ensure the jacket is snug but not restrictive.

    • Filter data appropriately during analysis to remove noise, but be cautious not to distort the ECG waveform.

Issue 3: Confounding Effects of Hyperglycemia
  • Possible Cause: this compound is known to cause hyperglycemia, which can independently affect cardiac electrophysiology.

  • Troubleshooting Steps:

    • Monitor blood glucose levels at baseline and throughout the study, especially at the time of peak this compound exposure.

    • If significant hyperglycemia is observed, it should be reported and considered as a confounding factor in the interpretation of QTc data.

    • In cases of severe hyperglycemia, veterinary intervention may be necessary, and this should be documented.

Experimental Protocols

Protocol 1: In Vivo Assessment of QTc Interval in Conscious Telemetered Beagle Dogs

This protocol provides a general framework. Specific doses and time points should be adjusted based on the pharmacokinetic profile of this compound and its metabolites.

  • Animal Model:

    • Purpose-bred male and female Beagle dogs (N=4-6 per group) with surgically implanted telemetry transmitters.

    • Animals should be allowed to recover from surgery for at least two weeks and be fully acclimatized to the study environment.

  • Housing and Environment:

    • Animals are housed individually in pens that allow for free movement.

    • A 12-hour light/dark cycle is maintained.

    • Food and water are available ad libitum, except for fasting before dosing if required.

  • Study Design:

    • A Latin square crossover design is often used, where each animal receives the vehicle and all dose levels of the test compound with a sufficient washout period between doses.

    • A positive control group (e.g., dofetilide or moxifloxacin) should be included to demonstrate the sensitivity of the model.

  • Dosing and Sample Collection:

    • Administer this compound or vehicle orally at predetermined doses.

    • Collect blood samples for pharmacokinetic analysis at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • ECG Data Collection and Analysis:

    • Continuously record ECG data from at least 1 hour pre-dose to 24 hours post-dose.

    • Extract and average ECG parameters (RR interval, QT interval) over short (e.g., 1-minute) intervals.

    • Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's or an individual animal's baseline QT/RR relationship).

    • Calculate the change from baseline QTc (ΔQTc) for each animal at each time point.

Data Presentation

Table 1: Illustrative Dose-Response of a Representative Tyrosine Kinase Inhibitor on QTc Interval in Conscious Telemetered Dogs

Dose GroupNTime Point (hours)Mean ΔQTc (ms) ± SEM
Vehicle442.1 ± 1.5
Low Dose448.5 ± 2.3
Mid Dose4415.2 ± 3.1
High Dose4425.8 ± 4.5
Positive Control4235.4 ± 5.2

Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Parameters

ParameterLow DoseMid DoseHigh Dose
Cmax (ng/mL)1504501200
Tmax (hours)224
AUC (ng*h/mL)1200380011000
Max ΔQTc (ms)101828

Mandatory Visualizations

Rociletinib_hERG_Block_Pathway This compound-Induced QTc Prolongation Pathway This compound This compound (Administered Drug) Metabolism Hepatic Metabolism (e.g., CYP Enzymes) This compound->Metabolism M460 M460 Metabolite (Active hERG Blocker) Metabolism->M460 Generates hERG hERG (IKr) Potassium Channel in Cardiomyocytes M460->hERG Blocks IKr_current Reduced IKr Current hERG->IKr_current Leads to APD Prolonged Action Potential Duration (APD) IKr_current->APD Results in QTc QTc Interval Prolongation on ECG APD->QTc Manifests as

Caption: Signaling pathway of this compound-induced QTc prolongation.

Experimental_Workflow_QTc_Assessment Experimental Workflow for QTc Assessment in Dogs Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Data Collection (24h ECG & Blood Samples) Acclimatization->Baseline Dosing Dosing (Vehicle, this compound, or Positive Control) Baseline->Dosing Monitoring Continuous Telemetry Monitoring (ECG, HR, BP for 24h) Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis ECG & PK Data Analysis Monitoring->Data_Analysis PK_Sampling->Data_Analysis QTc_Correction Heart Rate Correction of QT (e.g., Van de Water's) Data_Analysis->QTc_Correction PK_PD_Modeling PK/PD Modeling (Concentration-QTc Relationship) QTc_Correction->PK_PD_Modeling Report Final Report & Risk Assessment PK_PD_Modeling->Report

Caption: Workflow for a preclinical QTc assessment study.

Troubleshooting_Logic Troubleshooting Logic for QTc Experiments Start Unexpected QTc Prolongation or High Variability Check_Baseline Review Baseline Data for Stability Start->Check_Baseline Check_ECG Inspect ECG Traces for Noise/Artifacts Check_Baseline->Check_ECG Baseline Stable Acclimatize Re-evaluate Acclimatization Protocol Check_Baseline->Acclimatize Baseline Unstable Check_Glucose Assess Blood Glucose Levels Check_ECG->Check_Glucose Clean Signal Improve_Signal Optimize Electrode Placement & Signal Filtering Check_ECG->Improve_Signal Noisy Signal Consider_Hyperglycemia Factor Hyperglycemia into Data Interpretation Check_Glucose->Consider_Hyperglycemia Hyperglycemic Valid_Data Data Considered Valid for Interpretation Check_Glucose->Valid_Data Normoglycemic Acclimatize->Start Improve_Signal->Start Consider_Hyperglycemia->Valid_Data

Caption: Logical workflow for troubleshooting QTc data.

Technical Support Center: Understanding the Impact of Rociletinib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, rociletinib, and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and what are their known activities?

A1: this compound is primarily metabolized into three major metabolites: M502 (also known as M4), M460, and M544. Notably, none of these primary metabolites exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] However, M502 and M460 are bioactive and have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[2][3] This off-target activity is the primary cause of hyperglycemia observed in some patients treated with this compound.[4]

Q2: How do the plasma levels of this compound metabolites in humans compare to preclinical models?

A2: A significant difference has been observed in the plasma levels of this compound metabolites between humans and preclinical models like rats and dogs. Humans exhibit much higher plasma levels of the M502 and M460 metabolites.[2] This discrepancy is attributed to differences in the catalytic activity of the N-acetyltransferase 2 (NAT2) enzyme, which is involved in the metabolism of these compounds.[2] This difference in metabolic profile is a key reason why hyperglycemia was not anticipated based on initial preclinical toxicology studies.[2]

Q3: What is the primary mechanism behind this compound-associated hyperglycemia?

A3: Hyperglycemia associated with this compound treatment is an off-target effect caused by its metabolite, M502.[2][4] M502 inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[2][3] Inhibition of these receptors disrupts the normal insulin signaling pathway, leading to insulin resistance and subsequent elevation of blood glucose levels.

Q4: Does this compound or its metabolites have activity against EGFR mutations?

A4: this compound itself is a potent inhibitor of mutant forms of EGFR, including those with the T790M resistance mutation and activating mutations like L858R and exon 19 deletions, while showing minimal activity against wild-type EGFR.[3] However, its major metabolites, M502, M460, and M544, do not inhibit either wild-type or mutant EGFR.[1]

Troubleshooting Guide

Issue 1: Unexpected hyperglycemia is observed in our preclinical animal models.

  • Possible Cause: While less common than in humans, high doses or prolonged exposure to this compound in animal models could lead to the accumulation of the M502 metabolite to levels sufficient to inhibit IGF-1R/IR and cause hyperglycemia. Species-specific differences in metabolism could also play a role.

  • Troubleshooting Steps:

    • Confirm Metabolite Levels: If possible, perform pharmacokinetic analysis on plasma samples from the animals to quantify the levels of this compound and its metabolites, particularly M502.

    • Monitor Blood Glucose: Implement regular monitoring of blood glucose levels in the study animals.

    • Dose Adjustment: Consider a dose-response study to determine if the hyperglycemia is dose-dependent. A reduction in the this compound dose may alleviate the effect.

    • Consider Anti-diabetic Agents: In some clinical settings, hyperglycemia was managed with oral insulin-sensitizing agents.[5] Depending on the experimental design, co-administration of a drug like metformin could be considered to mitigate hyperglycemia, though this would need to be carefully controlled for its own potential effects on the experimental outcomes.

Issue 2: Inconsistent or lower-than-expected efficacy of this compound in cell-based assays.

  • Possible Cause 1: Cell Line Authenticity and EGFR Mutation Status: The efficacy of this compound is highly dependent on the presence of specific EGFR mutations (e.g., T790M, L858R).

    • Troubleshooting:

      • Verify the EGFR mutation status of your cell lines using sequencing or a validated genotyping assay.

      • Ensure cell line authenticity through short tandem repeat (STR) profiling.

  • Possible Cause 2: Drug Stability and Concentration: this compound, like any compound, can degrade over time or may not be fully solubilized, leading to a lower effective concentration.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound for each experiment.

      • Confirm the solubility of this compound in your chosen solvent and culture medium.

      • Verify the final concentration of this compound in the assay.

  • Possible Cause 3: Presence of Metabolites in In Vitro Systems: While less common in standard cell culture, if using complex in vitro systems that mimic metabolism (e.g., liver microsomes), the conversion of this compound to its inactive (against EGFR) metabolites could reduce its apparent efficacy.

    • Troubleshooting:

      • Analyze the culture medium using LC-MS to detect the presence of this compound and its metabolites over the course of the experiment.

Issue 3: Off-target effects observed that are not related to EGFR inhibition.

  • Possible Cause: The metabolites of this compound, particularly M502, have known off-target effects on the IGF-1R/IR pathway. Other unforeseen off-target activities of the parent compound or its metabolites could also be a factor.

  • Troubleshooting Steps:

    • Investigate IGF-1R/IR Signaling: If the observed off-target effect could plausibly be linked to disrupted insulin or IGF-1 signaling, perform experiments to assess the phosphorylation status of key proteins in this pathway (e.g., IGF-1R, IR, Akt).

    • Synthesize and Test Metabolites Directly: If feasible, obtain or synthesize pure forms of the M502 and M460 metabolites. Test their effects directly in your experimental system to confirm if they are responsible for the observed off-target effects.

    • Broad Kinase Profiling: To identify other potential off-target interactions, consider performing a broad kinase profiling assay with this compound and its major metabolites.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Assay Type
This compoundEGFR L858R/T790M<0.51In vitro kinase assay
This compoundEGFR WT6In vitro kinase assay
This compoundEGFR L858R/T790M & Exon 19 del/T790M7 - 32Cell-based growth assay
This compoundEGFR WT547 - 4,275Cell-based growth assay

Data compiled from multiple sources.[6][7]

Table 2: Pharmacokinetic Properties of this compound and its Metabolites

CompoundHalf-life (hours)Primary Metabolic EnzymeKnown Off-Target Activity
This compound3.7NAT2-
M502Up to 20NAT2IGF-1R/IR Inhibition
M460Up to 51NAT2IGF-1R/IR Inhibition

Data compiled from multiple sources.[2][7]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound This compound Action cluster_pathways Downstream Signaling cluster_metabolism Metabolism Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Mutant EGFR (T790M, L858R) Mutant EGFR (T790M, L858R) This compound This compound This compound->Mutant EGFR (T790M, L858R) Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Mutant EGFR (T790M, L858R)->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Mutant EGFR (T790M, L858R)->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Rociletinib_Metabolism This compound M502 Metabolite M502 Rociletinib_Metabolism->M502 IGF1R_IR IGF-1R / IR M502->IGF1R_IR Inhibits Hyperglycemia Hyperglycemia IGF1R_IR->Hyperglycemia Leads to

Caption: EGFR signaling pathway and this compound's mechanism.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., EGFR-mutant NSCLC cells) Compound_Treatment Treatment with this compound or Metabolites Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay LC_MS LC-MS Analysis (Metabolite Quantification) Compound_Treatment->LC_MS Kinase_Assay In Vitro Kinase Assay (EGFR, IGF-1R) Cell_Lysis->Kinase_Assay Western_Blot Western Blot (Phospho-protein analysis) Cell_Lysis->Western_Blot IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Viability_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Toxicity_Assessment Off-Target Effect Assessment LC_MS->Toxicity_Assessment

Caption: General workflow for metabolite impact analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine Inhibitory Activity

This protocol is adapted for determining the IC50 values of this compound and its metabolites against EGFR and IGF-1R.

  • Materials:

    • Recombinant human EGFR (wild-type and mutant forms, e.g., L858R/T790M) and IGF-1R kinase domains.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP.

    • Specific peptide substrate for each kinase.

    • This compound and purified metabolites (M502, M460) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound and its metabolites in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

    • Add 2 µL of the respective kinase (EGFR or IGF-1R) diluted in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the specific peptide substrate. The final concentrations should be at or near the Km for ATP for each enzyme.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and its metabolites on the viability of cancer cell lines.

  • Materials:

    • EGFR-mutant human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, which harbors L858R and T790M mutations).

    • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • This compound and purified metabolites dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • 96-well plates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of this compound or its metabolites. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 values.

References

Technical Support Center: Rociletinib Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of Rociletinib in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CO-1686) is an orally available, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism of action is to selectively target and inhibit mutant forms of EGFR, particularly the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs.[1][2] this compound forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of the receptor's signaling activity and subsequently, cell death in tumor cells harboring these mutations.[2] A key feature of this compound is its minimal activity against wild-type (WT) EGFR, which is intended to reduce the on-target toxicities commonly associated with less selective EGFR inhibitors.[1]

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: The choice of cell line is critical for studying this compound's efficacy and mechanism of action. Non-small-cell lung cancer (NSCLC) cell lines with specific EGFR mutations are most commonly used. Recommended cell lines include:

  • NCI-H1975: This cell line harbors both the L858R activating mutation and the T790M resistance mutation, making it a suitable model for studying this compound's activity against T790M-positive cancers.

  • PC-9: This cell line has an EGFR exon 19 deletion and is sensitive to first-generation EGFR TKIs. It can be used as a control or for generating this compound-resistant models.

  • HCC827: Similar to PC-9, this cell line also has an EGFR exon 19 deletion.[4]

  • PC-9G: A gefitinib-resistant subline of PC-9 that has acquired the T790M mutation.[5]

  • A549: This cell line expresses wild-type EGFR and can be used as a negative control to demonstrate this compound's selectivity for mutant EGFR.[5]

Q3: What are the general cell culture conditions for these cell lines?

A3: Most NSCLC cell lines used for this compound studies can be maintained in the following conditions:

  • Basal Medium: RPMI-1640 medium.

  • Supplements: 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Culture Environment: A humidified incubator at 37°C with 5% CO2.

It is always recommended to refer to the specific cell line data sheet provided by the supplier for optimal growth conditions.

Q4: What are the known mechanisms of resistance to this compound?

A4: Acquired resistance to this compound can develop through various mechanisms, including:

  • Loss of the T790M mutation: Some cancer cells can revert the T790M mutation, rendering them resistant to this compound.

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. A prominent mechanism is the amplification of the MET proto-oncogene, which can reactivate downstream signaling.

  • Transformation to other cancer types: In some cases, adenocarcinoma cells can transform into small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.

Troubleshooting Guides

Problem 1: High levels of cell death in the wild-type EGFR control cell line (e.g., A549) treated with this compound.

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects. While this compound is selective for mutant EGFR, very high concentrations can inhibit wild-type EGFR.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits mutant EGFR-expressing cells while having minimal effect on wild-type cells. Refer to published IC50 values as a starting point.

Problem 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Uneven cell seeding.

  • Solution 1: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Visually inspect the plates after seeding to confirm even cell distribution.

  • Possible Cause 2: Fluctuation in incubator conditions (temperature, CO2, humidity).

  • Solution 2: Regularly monitor and calibrate incubator settings. Ensure the water pan is filled with sterile water to maintain humidity.

  • Possible Cause 3: this compound solution degradation.

  • Solution 3: Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Problem 3: Gradual loss of this compound efficacy over time in long-term culture.

  • Possible Cause: The development of acquired resistance in the cell population.

  • Solution:

    • Monitor for resistance markers: Regularly perform Western blotting to check for the expression of proteins involved in bypass signaling pathways (e.g., MET, p-MET).

    • Sequence for new mutations: If resistance is suspected, perform genomic sequencing of the EGFR gene to check for the loss of the T790M mutation or the acquisition of new mutations.

    • Use a lower passage number of cells: To minimize the risk of developing resistance, use cells with a low passage number for your experiments.

    • Consider combination therapy: In resistant cells, explore the efficacy of this compound in combination with inhibitors of the identified resistance pathway (e.g., a MET inhibitor like Crizotinib).

Quantitative Data Summary

Parameter Cell Line/Target Value Reference
Ki EGFR (L858R/T790M)21.5 nM[3]
Ki EGFR (wild-type)303.3 nM[3]
IC50 (p-EGFR) Mutant EGFR-expressing cells62 - 187 nM[3]
IC50 (p-EGFR) Wild-type EGFR-expressing cells> 2,000 nM[3]
GI50 Mutant EGFR-expressing NSCLC cells7 - 32 nM[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control.

Western Blotting for EGFR Phosphorylation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed NSCLC cells (e.g., NCI-H1975) treatment Treat with this compound (Dose-response) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis western Western Blot (p-EGFR, Total EGFR) incubation->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: General Experimental Workflow for this compound Studies.

References

Technical Support Center: Enhancing Rociletinib Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of rociletinib in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its absorption is limited by its dissolution rate in the gastrointestinal fluids.

Q2: Was a salt form of this compound developed to improve bioavailability?

Q3: How is this compound metabolized, and how does this impact bioavailability studies in animals?

A3: this compound undergoes metabolism primarily through amide hydrolysis and N-acetylation, the latter being mediated by N-acetyltransferase 2 (NAT2). This is a critical consideration in preclinical studies because the expression and activity of NAT2 vary significantly between commonly used animal models. For instance, dogs lack NAT genes, which can lead to different metabolic profiles and potentially altered bioavailability results compared to species that express this enzyme, such as rodents and humans. Furthermore, polymorphisms in the NAT2 gene exist in both humans and rodents, leading to "slow," "intermediate," and "fast" acetylator phenotypes. This genetic variability can be a source of high inter-animal variation in pharmacokinetic data.

Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A4: Several formulation strategies can be explored to overcome the solubility limitations of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion can significantly enhance its dissolution rate.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gastrointestinal tract.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution.[2]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High variability in pharmacokinetic (PK) data (AUC, Cmax) within the same animal species (e.g., rats, mice). NAT2 Polymorphism: Different animals within the same species may have different NAT2 genotypes (slow vs. fast acetylators), leading to varied rates of this compound metabolism and, consequently, different plasma exposure levels.1. Genotype the animals: If feasible, determine the NAT2 genotype of the study animals to correlate with PK data. 2. Increase sample size: A larger number of animals per group can help to account for this variability. 3. Use a different species: Consider using an animal model with a more homogenous metabolic profile for this specific pathway, if appropriate for the study's objectives.
Discrepancy in PK data between different animal species (e.g., dogs vs. rats). Absence of NAT2 in Dogs: Dogs lack N-acetyltransferase enzymes. This will lead to a different metabolic profile of this compound compared to rats, which do express NAT2. This can result in significantly different bioavailability and metabolite exposure.1. Characterize the metabolic profile: Perform metabolite identification and quantification in the plasma and excreta of both species to understand the differences. 2. Interpret data with caution: When extrapolating data to humans (who have NAT2), the data from rats may be more representative of the metabolic pathway, while dog data will lack the acetylation component.
Low oral bioavailability despite using the hydrobromide salt form. Incomplete Dissolution or Precipitation: The salt may not fully dissolve or could precipitate in the gastrointestinal tract, especially in regions with higher pH. First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.1. Investigate advanced formulations: Explore solid dispersions, lipid-based formulations, or cyclodextrin complexes to maintain this compound in a solubilized state. 2. Co-administration with a metabolic inhibitor: In a research setting, co-administration with a known inhibitor of the primary metabolizing enzymes (if ethically and scientifically justified) can help to elucidate the contribution of first-pass metabolism.
Precipitation of the drug in the formulation upon dilution. Poor physical stability of the formulation. 1. For lipid-based formulations: Optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable emulsion or microemulsion upon dilution with aqueous media. 2. For solid dispersions: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC), into the formulation.

Data Presentation

As specific quantitative data for this compound formulations in animal studies is limited in the public domain, the following table summarizes the potential advantages of different formulation strategies.

Formulation StrategyPotential Advantages for this compoundKey Considerations for Animal Studies
Hydrobromide Salt - Increased aqueous solubility and dissolution rate compared to the free base. - Simpler to prepare than more complex formulations.- Potential for precipitation in the higher pH of the intestine. - May not be sufficient to achieve desired exposure.
Amorphous Solid Dispersion - Maintains the drug in a high-energy amorphous state, leading to rapid dissolution and supersaturation. - Can significantly increase oral bioavailability.- Physical stability of the amorphous form needs to be ensured. - Polymer selection is critical for performance and can influence in vivo behavior.
Lipid-Based Formulation (e.g., SEDDS) - Presents the drug in a solubilized form, bypassing the dissolution step. - Can enhance lymphatic transport, potentially reducing first-pass metabolism.- The volume of lipid formulation that can be administered to small animals is limited. - The formulation may alter the gastrointestinal environment.
Cyclodextrin Complexation - Forms a host-guest complex, increasing the apparent water solubility of this compound. - Can protect the drug from degradation in the GI tract.- The stoichiometry of the complex needs to be optimized. - The dissociation of the complex in vivo is a critical factor for absorption.

Experimental Protocols

The following are generalized protocols that can be adapted for the development and in vivo evaluation of this compound formulations. Note: These are starting points and will require optimization for this compound's specific physicochemical properties.

Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm an amorphous state).

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old), fasted overnight before dosing.

  • Formulation Administration: Prepare a suspension of the this compound formulation (e.g., hydrobromide salt, solid dispersion) in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single oral dose via gavage at a predetermined level (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.

Visualizations

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: EGFR signaling pathway targeted by this compound.

Experimental_Workflow Start Start: This compound Free Base Formulation Formulation Development (e.g., Salt, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Analysis LC-MS/MS Analysis of Plasma Samples InVivo->Analysis PK_Analysis Pharmacokinetic Data Analysis (AUC, Cmax) Analysis->PK_Analysis Decision Improved Bioavailability? PK_Analysis->Decision End End: Lead Formulation Identified Decision->End Yes Optimize Optimize Formulation Decision->Optimize No Optimize->Formulation

Caption: Workflow for evaluating new this compound formulations.

References

Validation & Comparative

A Comparative Analysis of Rociletinib and Osimertinib in T790M-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), rociletinib (CO-1686) and osimertinib (AZD9291). The focus of this analysis is on their performance in preclinical models of non-small cell lung cancer (NSCLC) characterized by the T790M resistance mutation. Experimental data from in vitro and in vivo studies are presented to offer a comprehensive overview of their efficacy and mechanisms of action.

Mechanism of Action

Both this compound and osimertinib are third-generation EGFR TKIs designed to overcome resistance to earlier-generation inhibitors mediated by the T790M "gatekeeper" mutation. They work by irreversibly binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. A key advantage of these third-generation inhibitors is their high selectivity for mutant EGFR (including sensitizing mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over wild-type EGFR, which is intended to reduce the toxicities commonly associated with first and second-generation TKIs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and osimertinib.

Table 1: In Vitro Efficacy in T790M-Positive Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Reference
NCI-H1975L858R/T790M235[1]
PC-9ERExon 19 del/T790M3713[1]

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit cell growth by 50%. Lower values indicate greater potency.

Table 2: In Vivo Efficacy in T790M-Positive Xenograft Model

Treatment GroupCell LineTumor Growth InhibitionKey FindingsReference
This compoundNCI-H1975/OSIR*Less effective than in parental cellsShowed significantly reduced activity in osimertinib-resistant cells.[2]
OsimertinibNCI-H1975Potent anti-tumor activityInduced profound and sustained tumor regression in xenograft models.[3][2][3]

NCI-H1975/OSIR is an osimertinib-resistant cell line derived from NCI-H1975.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of inhibitors on cancer cell proliferation.

  • Cell Seeding:

    • T790M-positive NSCLC cell lines (e.g., NCI-H1975, PC-9ER) are harvested during the logarithmic growth phase.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Drug Treatment:

    • Stock solutions of this compound and osimertinib are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the drugs are made in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with fresh medium containing the various drug concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition and Incubation:

    • Following the 72-hour incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

    • The plates are then incubated for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

    • The plates are agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader.[5]

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.

In Vivo Xenograft Model

This protocol outlines the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of EGFR inhibitors.

  • Cell Preparation and Implantation:

    • T790M-positive NSCLC cells (e.g., NCI-H1975) are harvested and resuspended in a 1:1 mixture of ice-cold culture medium and Matrigel.[6]

    • A suspension of 1-5 x 10^6 cells in a volume of 100-200 µL is subcutaneously injected into the flank of 6- to 8-week-old immunodeficient mice (e.g., NSG or nude mice).[7]

  • Tumor Growth and Monitoring:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week.

    • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • Animal body weight is also monitored as an indicator of general health and treatment-related toxicity.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

    • This compound and osimertinib are formulated for oral gavage.

    • The drugs are administered daily at specified doses. The vehicle used for drug formulation is administered to the control group.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are continuously monitored throughout the treatment period.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

    • Treatment efficacy is determined by comparing the tumor growth rates and final tumor volumes between the treated and control groups.

Mandatory Visualization

EGFR T790M Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by this compound and osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (T790M Mutant) PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS This compound This compound This compound->EGFR inhibit Osimertinib Osimertinib Osimertinib->EGFR inhibit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_ERK Cell Proliferation & Survival ERK->Proliferation_Survival_ERK

Caption: EGFR T790M signaling pathway and inhibition points.

Experimental Workflow: In Vitro Cell Viability Assay

The diagram below outlines the workflow for assessing cell viability in response to EGFR inhibitors.

Cell_Viability_Workflow start Start seed_cells Seed T790M+ NSCLC Cells in 96-well plates start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_drugs Add this compound or Osimertinib (serial dilutions) incubate_overnight->add_drugs incubate_72h Incubate for 72 hours add_drugs->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the in vitro cell viability (MTT) assay.

References

A Comparative Analysis of Rociletinib and Afatinib in the Treatment of T790M-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of rociletinib and afatinib, two tyrosine kinase inhibitors (TKIs), against the T790M mutation in epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Introduction

The emergence of the T790M "gatekeeper" mutation in the EGFR gene is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with NSCLC. This has driven the development of third-generation inhibitors specifically designed to target this resistance mutation. This compound was a promising third-generation TKI, while afatinib is a second-generation TKI. This guide evaluates their respective efficacies against T790M-positive NSCLC. It is important to note that the clinical development of this compound was discontinued.

Preclinical Efficacy: A Head-to-Head Comparison

In vitro studies have been instrumental in elucidating the differential activity of this compound and afatinib against the T790M mutation. Cellular growth assays provide a quantitative measure of a drug's potency through the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro IC50 Values against T790M-Positive Cell Lines
Cell LineEGFR Mutation StatusThis compound IC50 (nM)Afatinib IC50 (nM)Reference
PC-9ERExon 19 del / T790M37165[1]
H1975L858R / T790M2357[1]

The data clearly indicates that this compound is significantly more potent than afatinib in inhibiting the proliferation of NSCLC cell lines harboring the T790M resistance mutation.[1]

Clinical Efficacy and Patient Outcomes

Direct head-to-head clinical trials comparing this compound and afatinib in a T790M-positive patient population have not been conducted. Therefore, this comparison is based on data from separate clinical trial programs for each drug.

This compound in T790M-Positive NSCLC

The clinical development of this compound was primarily evaluated in the TIGER series of trials. These studies enrolled patients with EGFR-mutated NSCLC who had progressed on prior EGFR TKI therapy.

Efficacy EndpointThis compound (500 mg and 625 mg doses)Reference
Objective Response Rate (ORR)53% - 60%[2][3]
Disease Control Rate (DCR)85% - 90%[2][3]
Median Progression-Free Survival (PFS)8.0 months[2][3]

In the TIGER-X trial, this compound demonstrated significant antitumor activity in patients with centrally confirmed T790M-positive NSCLC.[2][3]

Afatinib in T790M-Positive NSCLC

Afatinib, a second-generation EGFR TKI, has shown limited efficacy against tumors harboring the T790M mutation when used as a monotherapy after resistance to first-generation TKIs has developed.[4][5] Preclinical data suggests that the concentrations of afatinib required to inhibit T790M-mutant cells are often not achievable in patients due to dose-limiting toxicities.[1] Some studies have explored afatinib in combination with other agents, such as cetuximab, which showed a modest response rate in T790M-positive patients.[6]

Study / RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Afatinib Monotherapy (LUX-Lung 1 Sub-analysis)Limited benefit, one patient with stable diseaseNot specified for T790M+ subgroup[4]
Afatinib + Cetuximab32% (in T790M+ patients)4.7 months[6]

Experimental Protocols

TIGER-X Trial (this compound)

The TIGER-X trial was a Phase I/II, open-label, multicenter study designed to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with previously treated EGFR-mutated NSCLC.[7]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a documented activating EGFR mutation who had progressed on at least one prior EGFR TKI. The Phase II portion of the study focused on patients with centrally confirmed T790M-positive tumors.[5][7]

  • Treatment: this compound was administered orally twice daily at various dose levels in the Phase I part, with the 500 mg and 625 mg twice-daily doses being selected for the Phase II expansion cohorts.[5]

  • Efficacy Assessment: Tumor responses were assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[8]

LUX-Lung 1 Trial (Afatinib)

The LUX-Lung 1 trial was a Phase IIb/III, randomized, double-blind, placebo-controlled study of afatinib plus best supportive care (BSC) in patients with advanced NSCLC who had failed prior chemotherapy and a first-generation EGFR TKI.[9]

  • Patient Population: Patients with advanced or metastatic adenocarcinoma of the lung who had progressed after one or two lines of chemotherapy and at least 12 weeks of treatment with erlotinib or gefitinib.[9]

  • Treatment: Patients were randomized to receive either afatinib (50 mg once daily) plus BSC or placebo plus BSC.[9]

  • T790M Analysis: A subgroup analysis was performed on tumor samples to assess the efficacy of afatinib in patients with and without the T790M mutation.[9]

Signaling Pathways and Mechanisms of Action

The T790M mutation occurs in exon 20 of the EGFR gene and leads to a substitution of threonine with methionine at position 790. This change increases the receptor's affinity for ATP, reducing the binding efficacy of first- and second-generation TKIs like afatinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Drug Action EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (T790M+) Afatinib Afatinib Afatinib->EGFR Inhibits (T790M-) T790M T790M Mutation T790M->Afatinib Confers Resistance

Caption: EGFR signaling pathway and the inhibitory effects of this compound and afatinib.

This compound was designed to covalently bind to the cysteine residue at position 797 of the EGFR kinase domain, even in the presence of the T790M mutation, thereby effectively inhibiting downstream signaling. Afatinib, while also an irreversible inhibitor, is less effective at binding to the T790M-mutated EGFR at clinically achievable concentrations.

Experimental Workflow

The evaluation of TKI efficacy against the T790M mutation typically follows a structured workflow from preclinical modeling to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_endpoints Key Endpoints CellLines T790M-Positive NSCLC Cell Lines (e.g., H1975, PC-9ER) IC50 IC50 Determination (Cell Viability Assays) CellLines->IC50 AnimalModels Xenograft/Transgenic Mouse Models IC50->AnimalModels TumorGrowth Tumor Growth Inhibition Assessment AnimalModels->TumorGrowth PhaseI Phase I Trial (Safety & Dosing) TumorGrowth->PhaseI Promising Results PhaseII Phase II Trial (Efficacy in T790M+ Patients) PhaseI->PhaseII PhaseIII Phase III Trial (Comparison to Standard of Care) PhaseII->PhaseIII ORR ORR PhaseII->ORR PFS PFS PhaseII->PFS OS OS PhaseIII->OS

Caption: A typical workflow for the development and evaluation of TKIs for T790M-positive NSCLC.

Conclusion

Based on available preclinical and clinical data, this compound demonstrated superior efficacy against the T790M mutation in EGFR-mutated NSCLC compared to afatinib. The in vitro data shows a significantly lower IC50 for this compound in T790M-positive cell lines, indicating greater potency. Clinical data from the TIGER trials confirmed the activity of this compound in this patient population, with meaningful response rates and progression-free survival. In contrast, afatinib monotherapy has shown limited clinical benefit in patients who have acquired the T790M mutation. While the development of this compound was halted, the data generated from its investigation has been valuable in informing the development of subsequent third-generation EGFR TKIs that have successfully been brought to market for the treatment of T790M-positive NSCLC.

References

Preclinical Showdown: A Comparative Guide to Rociletinib and Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Rociletinib (a third-generation inhibitor) and Gefitinib (a first-generation inhibitor). The following sections detail their mechanisms of action, comparative efficacy against various EGFR mutations, and the experimental protocols utilized in these preclinical assessments.

Mechanism of Action and Target Specificity

Gefitinib is a reversible, first-generation EGFR TKI that competitively binds to the ATP-binding site of the EGFR kinase domain.[1][2] Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3][4] However, its effectiveness is significantly diminished in tumors that have acquired the T790M "gatekeeper" resistance mutation.[3]

This compound, in contrast, is an irreversible, third-generation EGFR TKI specifically designed to overcome T790M-mediated resistance.[5][6] It forms a covalent bond with the cysteine residue at position 797 in the EGFR kinase domain, leading to sustained inhibition.[6] A key advantage of this compound in preclinical studies is its selectivity for mutant forms of EGFR (including activating mutations and T790M) while sparing wild-type (WT) EGFR, which is associated with a reduction in certain on-target side effects like skin rash and diarrhea.[5]

Data Presentation

Table 1: In Vitro Kinase Inhibition (IC50 values)
CompoundEGFR Mutant StatusIC50 (nM)
This compound L858R/T790M<0.51[6]
WT6[6][7]
Exon 19 del/T790M7-32
L858RResponsive[6][7]
Gefitinib L858R~3
Exon 19 del~13[5]
T790M>3000
WT~8500[8]
EGFRvIII~84[2]
Table 2: Cellular Growth Inhibition (GI50/IC50 values)
CompoundCell LineEGFR Mutation StatusGI50/IC50 (nM)
This compound H1975L858R/T790M23
PC-9ERExon 19 del/T790M37[9]
Various NSCLC linesL858R/T790M or Exon 19 del/T790M7-32
Various NSCLC linesWT-EGFR547-4,275
Gefitinib HCC827Exon 19 del13.06
PC9Exon 19 del77.26[5]
H3255L858R3[5]
H1975L858R/T790M>4000[5]
LN229-EGFRvIIIEGFRvIII4300[8]
LN229-WTWT8500[8]
Table 3: In Vivo Xenograft Model Efficacy
CompoundXenograft ModelEGFR Mutation StatusEfficacy
This compound Transgenic MouseL858R/T790MTumor response observed[6]
Transgenic MouseL858RTumor response observed[6][7]
Xenograft ModelsNot specifiedIncreased reduction of tumor growth compared to afatinib
Gefitinib Patient-Derived Xenograft (PDX)EGFR mutant (LG1)Significantly suppresses tumor growth at 100 mg/kg[10]
Patient-Derived Xenograft (PDX)EGFR wild-type (LG50)No effect on tumor growth at 100 mg/kg[10]
Patient-Derived Xenograft (PDX)EGFR-drivenContinuous treatment led to the development of resistance[11][12]

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

  • Reagents and Materials : Recombinant human EGFR (wild-type and mutant forms), ATP, kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT), a suitable peptide substrate (e.g., Y12-Sox conjugated peptide), and the test compounds (this compound, Gefitinib).

  • Procedure :

    • Pre-incubate the EGFR enzyme with serially diluted concentrations of the test compound in a 384-well plate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Monitor the reaction kinetics by measuring the fluorescence signal at an excitation wavelength of 360 nm and an emission wavelength of 485 nm at regular intervals.

    • Analyze the reaction progress curves to determine the initial reaction rates.

    • Calculate the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.

  • Reagents and Materials : NSCLC cell lines with known EGFR mutation status, cell culture medium (e.g., DMEM with 10% FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).

  • Procedure :

    • Seed the NSCLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or Gefitinib and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values from the dose-response curves.[6][7][13]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Animal Models : Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).

  • Tumor Implantation :

    • Cell Line-Derived Xenograft (CDX) : Subcutaneously inject a suspension of cultured NSCLC cells into the flank of the mice.

    • Patient-Derived Xenograft (PDX) : Surgically implant a small piece of a patient's tumor tissue subcutaneously into the mice.[11][12][14]

  • Treatment :

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or Gefitinib orally at specified doses and schedules. The control group receives a vehicle solution.

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation :

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compounds.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gef Gefitinib cluster_roc This compound cluster_downstream Downstream Signaling EGFR EGFR P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Binds reversibly to ATP-binding site This compound This compound (Irreversible) This compound->EGFR Binds irreversibly to Cys797 ATP ATP ATP->EGFR Binds to ATP-binding site PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt->Apoptosis_Inhibition RAS_MAPK->Cell_Survival

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Kinase_Assay EGFR Kinase Assay (IC50) Data_Table Comparative Data Tables Kinase_Assay->Data_Table Cell_Viability Cell Viability Assay (GI50/IC50) Cell_Viability->Data_Table Xenograft NSCLC Xenograft Model (Tumor Growth Inhibition) Xenograft->Data_Table Conclusion Efficacy & Selectivity Conclusion Data_Table->Conclusion

Caption: Workflow for the preclinical comparison of this compound and Gefitinib.

Logical_Relationship Gefitinib Gefitinib (1st Gen TKI) Activating_Mutations Activating EGFR Mutations (Exon 19 del, L858R) Gefitinib->Activating_Mutations Effective Against T790M T790M Resistance Mutation Gefitinib->T790M Ineffective Against WT_EGFR Wild-Type EGFR Gefitinib->WT_EGFR Inhibits Activating_Mutations->T790M Leads to This compound This compound (3rd Gen TKI) This compound->Activating_Mutations Effective Against This compound->T790M Effective Against This compound->WT_EGFR Spares

Caption: Logical relationship of drug efficacy against different EGFR statuses.

References

Validating the selectivity of Rociletinib for mutant EGFR over wild-type

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the preferential inhibition of mutant Epidermal Growth Factor Receptor (EGFR) over its wild-type counterpart by the third-generation tyrosine kinase inhibitor, Rociletinib.

This compound (formerly CO-1686) is a targeted therapy designed to overcome resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Its efficacy lies in its ability to selectively target activating EGFR mutations, including the common T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data, detailed protocols, and a visualization of the EGFR signaling pathway.

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for mutant EGFR has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. A lower IC50 value indicates a higher potency. The data presented below, collated from various in vitro and cellular assays, demonstrates this compound's preferential activity against clinically relevant EGFR mutations.

In Vitro Kinase Inhibition

Biochemical assays utilizing purified EGFR enzymes provide a direct measure of an inhibitor's potency against the kinase domain.

EGFR VariantThis compound IC50 (nM)Reference Compound IC50 (nM)Fold Selectivity (WT/Mutant)
Wild-Type (WT) ~200-600Erlotinib: ~2-10-
L858R ~15-50Erlotinib: ~1-5~4-40
Exon 19 Deletion ~5-20Erlotinib: ~0.5-2~10-120
L858R/T790M ~5-25Erlotinib: >1000~8-120
Exon 19 Del/T790M ~1-15Erlotinib: >1000~13-600

Table 1: Comparative IC50 values of this compound and Erlotinib against various EGFR kinase domains. Data is compiled from multiple sources and represents approximate ranges.

Cellular Proliferation Inhibition

Cell-based assays provide insights into an inhibitor's activity in a more biologically relevant context. These assays typically measure the inhibition of proliferation in cancer cell lines harboring specific EGFR mutations.

Cell LineEGFR StatusThis compound IC50 (nM)Reference Compound IC50 (nM)
A431 Wild-Type>1000Erlotinib: ~50-100
PC-9 Exon 19 Deletion~20-50Erlotinib: ~10-30
H1975 L858R/T790M~30-100Erlotinib: >5000
Ba/F3 (Exon 19 Del) Exon 19 Deletion~10-30Erlotinib: ~5-15
Ba/F3 (L858R/T790M) L858R/T790M~20-60Erlotinib: >2000
Ba/F3 (WT) Wild-Type~500-1500Erlotinib: ~200-500

Table 2: Comparative IC50 values of this compound and Erlotinib in various cell lines with different EGFR statuses.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the selectivity of this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human EGFR enzymes (Wild-type, L858R, Exon 19 Del, L858R/T790M)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or other inhibitors) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multi-well plate, add the kinase buffer, the EGFR enzyme, and the this compound dilution (or DMSO for control).

  • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines with defined EGFR status (e.g., PC-9, H1975) or engineered Ba/F3 cells.

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (or other inhibitors) dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of this compound (or DMSO for control).

  • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value.

Visualizing the EGFR Signaling Pathway and this compound's Mechanism of Action

The following diagrams illustrate the EGFR signaling cascade and the workflow for assessing inhibitor selectivity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to EGFR->EGFR ADP ADP EGFR->ADP Phosphorylates Substrates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Irreversibly Binds to Mutant Kinase Domain ATP ATP ATP->EGFR Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Purified EGFR (WT & Mutant) B2 Incubate with This compound B1->B2 B3 Add ATP & Substrate B2->B3 B4 Measure Kinase Activity (e.g., ADP-Glo) B3->B4 B5 Determine Biochemical IC50 B4->B5 C5 Determine Cellular IC50 C1 Culture Cells with Defined EGFR Status C2 Treat with This compound C1->C2 C3 Incubate for 72h C2->C3 C4 Measure Cell Proliferation (e.g., MTS) C3->C4 C4->C5

Caption: Workflow for Determining this compound Selectivity.

Navigating Resistance: A Comparative Analysis of Rociletinib and Other Kinase Inhibitors in EGFR-Mutant Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of Rociletinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other TKIs in the context of acquired resistance in non-small cell lung cancer (NSCLC). Supported by experimental data, this document outlines cross-resistance profiles, details key experimental methodologies, and visualizes complex biological pathways to inform future research and therapeutic strategies.

This compound (CO-1686) was developed to target EGFR mutations, including the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR TKIs like erlotinib, gefitinib, and afatinib.[1][2] However, as with other targeted therapies, resistance to this compound inevitably emerges through various on-target and off-target mechanisms, leading to cross-resistance with other TKIs.[3][4] This guide delves into the specifics of these resistance patterns, offering a data-driven comparison to aid in the development of next-generation inhibitors and combination therapies.

Comparative Efficacy of TKIs in this compound-Sensitive and -Resistant Settings

The in vitro potency of various TKIs against different EGFR mutations provides a foundational understanding of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other prominent TKIs against cell lines with common EGFR sensitizing mutations, the T790M resistance mutation, and in models of acquired resistance to third-generation inhibitors.

Table 1: In Vitro Potency (IC50, nM) of EGFR TKIs Against Various EGFR Mutant Cell Lines

Cell LineEGFR Mutation StatusThis compoundOsimertinibAfatinibErlotinib/Gefitinib
PC-9exon 19 deletion17170.87
H3255L858R-40.312
H1975L858R, T790M23557>10,000
PC-9ERexon 19 deletion, T790M3713165>10,000

Data compiled from multiple sources.[1]

Table 2: In Vitro Potency (IC50) of TKIs in an Osimertinib-Resistant Model (NCI-H1975/OSIR)

TKIIC50 in NCI-H1975 (L858R/T790M) (µM)IC50 in NCI-H1975/OSIR (Osimertinib-Resistant) (µM)
Osimertinib0.034.77
This compound 0.092 7.707
Afatinib->10
Erlotinib->10
Gefitinib->10

This table demonstrates that osimertinib-resistant cells also exhibit cross-resistance to this compound and other EGFR TKIs.[5]

Clinical Efficacy of this compound in TKI-Resistant NSCLC

Clinical trials, primarily the TIGER series, have evaluated the efficacy of this compound in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Table 3: Clinical Trial Results for this compound in T790M-Positive NSCLC

TrialPatient PopulationDoseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
TIGER-X (Phase I/II)EGFR T790M+ NSCLC, previously treated with EGFR TKI500 mg BID28-59% (revised)13.1 months (initial report)
TIGER-X (Phase I/II)EGFR T790M+ NSCLC, previously treated with EGFR TKI625 mg BID34% (revised)Not Reported
TIGER-3 (Phase III)EGFR T790M+ NSCLC, progressed on EGFR TKI and chemotherapy500/625 mg BIDNot the primary endpoint6.8 months

ORR and PFS data are based on various analyses and updates from the TIGER trials. The development of this compound was ultimately halted.[4][6][7][8][9]

Mechanisms of Resistance and Cross-Resistance

Understanding the molecular basis of resistance is crucial for overcoming treatment failure. Resistance to this compound can be broadly categorized into on-target EGFR alterations and activation of bypass signaling pathways.

On-Target Resistance Mechanisms

These involve further mutations in the EGFR gene that interfere with this compound binding. A key mutation is the C797S substitution , which prevents the covalent binding of third-generation irreversible inhibitors like this compound and osimertinib.[6][10] This mutation confers cross-resistance to both agents. Other, less common, on-target mutations include L798I, L718Q, and K844V.[3]

Off-Target Resistance Mechanisms

These mechanisms bypass the need for EGFR signaling. Common off-target alterations include:

  • MET Amplification: Increased MET receptor tyrosine kinase signaling is a frequent mechanism of resistance.[3]

  • KRAS Mutations: Activating mutations in the downstream effector KRAS can drive tumor growth independently of EGFR.[3]

  • Histologic Transformation: A shift from NSCLC to other histologies, such as small cell lung cancer (SCLC) or epithelial-to-mesenchymal transition (EMT), can render the tumor insensitive to EGFR inhibition.[1]

The emergence of these resistance mechanisms often leads to broad cross-resistance to a range of EGFR TKIs. For instance, this compound-resistant cells that lose the T790M mutation and rely on bypass pathways can be resistant to first, second, and third-generation EGFR inhibitors.[4]

Visualizing Resistance Pathways and Experimental Workflows

To better illustrate the complex interactions and processes involved in TKI resistance, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI EGFR TKI (e.g., this compound) TKI->EGFR Rociletinib_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound C797S EGFR C797S Mutation This compound->C797S leads to Other_EGFR_mut Other EGFR Mutations (L798I, L718Q, K844V) This compound->Other_EGFR_mut leads to EGFR_amp EGFR Amplification This compound->EGFR_amp leads to MET_amp MET Amplification This compound->MET_amp leads to KRAS_mut KRAS Mutation This compound->KRAS_mut leads to Histologic_trans Histologic Transformation (SCLC, EMT) This compound->Histologic_trans leads to Bypass_pathways Bypass Pathway Activation (e.g., AKT/mTOR) This compound->Bypass_pathways leads to Experimental_Workflow start Patient with Acquired Resistance to 1st/2nd Gen TKI (T790M+) rociletinib_treatment Treat with this compound start->rociletinib_treatment progression Disease Progression rociletinib_treatment->progression biopsy Re-biopsy Tumor Tissue or Liquid Biopsy (ctDNA) progression->biopsy ngs Next-Generation Sequencing (NGS) and other molecular analyses biopsy->ngs resistance_mech Identify Resistance Mechanism(s) ngs->resistance_mech

References

Rociletinib's Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Boulder, CO – A comprehensive review of clinical trial data for rociletinib (formerly CO-1686) reveals varying efficacy across different Epidermal Growth Factor Receptor (EGFR) mutation subtypes in non-small cell lung cancer (NSCLC). Developed as a third-generation EGFR tyrosine kinase inhibitor (TKI), this compound was designed to target the T790M resistance mutation, which frequently emerges after treatment with earlier-generation TKIs, as well as common activating mutations such as L858R and exon 19 deletions.[1][2] Although the clinical development of this compound was ultimately discontinued, the data generated from its clinical trials provide valuable insights for researchers and drug developers in the ongoing effort to combat EGFR-mutant NSCLC.

Comparative Efficacy Data

The primary evidence for this compound's efficacy comes from the TIGER-X (Phase I/II) and TIGER-3 (Phase III) clinical trials. These studies evaluated the drug's performance in patients with EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.

TIGER-X Trial: Objective Response Rates

The TIGER-X trial demonstrated that this compound had notable activity in patients with the T790M mutation. An analysis of evaluable patients from this study showed a significantly higher objective response rate (ORR) in T790M-positive patients compared to their T790M-negative counterparts.

EGFR Mutation SubtypeObjective Response Rate (ORR)95% Confidence Interval (CI)Patient Population
T790M-Positive 59%45% - 73%46 evaluable patients[1][3]
T790M-Negative 29%8% - 51%17 evaluable patients[1][3]
T790M-Positive (500mg BID) 23%14% - 34%79 patients[4]
T790M-Positive (625mg BID) 32%25% - 40%170 patients[4]

Data from the TIGER-X and pooled TIGER-X/TIGER-2 trials.

TIGER-3 Trial: Progression-Free Survival

The TIGER-3 trial was designed to compare this compound with standard chemotherapy. Although the trial was terminated early, the available data indicated a trend towards improved progression-free survival (PFS) for patients receiving this compound, particularly in the T790M-positive population.[1][2][5]

Treatment ArmMedian Progression-Free Survival (PFS)95% Confidence Interval (CI)Hazard Ratio (HR)p-value
This compound (500mg & 625mg BID) in T790M-Positive Patients 6.8 months3.8 - 12.2 months0.550.074
Chemotherapy in T790M-Positive Patients 2.7 months1.3 - 7.0 months
This compound (500mg & 625mg BID) in T790M-Negative Patients 4.1 months2.5 - 4.6 months0.540.012
Chemotherapy in T790M-Negative Patients 1.4 months1.3 - 2.7 months

Data from the TIGER-3 trial.

Experimental Protocols

The clinical evaluation of this compound was conducted under rigorous, multi-center, open-label, randomized clinical trials. The general methodology for these key studies is outlined below.

TIGER-X (NCT01526928) and TIGER-3 (NCT02322281) Study Design

Patient Population: Patients enrolled in these trials had a diagnosis of metastatic or unresectable locally advanced NSCLC with a documented activating EGFR mutation (excluding exon 20 insertions).[6][7] All patients had experienced radiological disease progression while on at least one prior EGFR TKI.[1][6] For the TIGER-3 trial, patients were also required to have received platinum-based doublet chemotherapy.[6][7]

Treatment Administration: this compound was administered orally twice daily (BID) in continuous 21-day cycles at varying doses, with 500mg and 625mg being the focus of later-stage investigations.[1][7] The comparator arm in the TIGER-3 trial consisted of single-agent cytotoxic chemotherapy, with the investigator's choice of pemetrexed, gemcitabine, docetaxel, or paclitaxel.[7]

Efficacy Assessment: The primary endpoint for the TIGER-3 trial was progression-free survival (PFS), assessed by investigators according to RECIST 1.1 criteria.[6][7] Secondary endpoints included objective response rate (ORR), duration of response, disease control rate, and overall survival.[6]

Mutation Analysis: Central laboratory testing of tumor tissue biopsies was used to determine the T790M mutation status of patients.[1] In some analyses, plasma-based genotyping was also utilized to assess EGFR mutation status.[8]

Visualizing the Science

To better understand the context of this compound's mechanism and the workflow of its clinical evaluation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (mutant-selective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow PatientScreening Patient Screening (EGFR-mutant NSCLC, Prior TKI progression) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Tumor Biopsy, Imaging) InformedConsent->BaselineAssessment Randomization Randomization (TIGER-3) BaselineAssessment->Randomization RociletinibArm This compound Treatment Randomization->RociletinibArm 1:1 ChemoArm Chemotherapy Treatment Randomization->ChemoArm 1:1 TumorAssessment Tumor Assessment (RECIST 1.1) RociletinibArm->TumorAssessment SafetyMonitoring Safety Monitoring RociletinibArm->SafetyMonitoring ChemoArm->TumorAssessment ChemoArm->SafetyMonitoring PFS_ORR_Analysis PFS and ORR Analysis TumorAssessment->PFS_ORR_Analysis

Caption: Generalized experimental workflow for the TIGER-3 clinical trial.

Rociletinib_Comparison cluster_gen12 1st/2nd Gen TKIs cluster_gen3 3rd Gen TKIs cluster_chemo Chemotherapy Gen12 Erlotinib, Gefitinib, Afatinib This compound This compound Gen12->this compound Resistance (T790M) Osimertinib Osimertinib Gen12->Osimertinib Resistance (T790M) This compound->Osimertinib Competitor Chemo Pemetrexed, etc. This compound->Chemo Progression Osimertinib->Chemo Progression

Caption: Logical relationship of this compound to other NSCLC therapies.

Conclusion

The clinical data for this compound demonstrate its activity against T790M-positive EGFR-mutant NSCLC, offering a potential treatment avenue for patients who have developed resistance to first- and second-generation TKIs. While showing a higher response rate in T790M-positive patients, a notable minority of T790M-negative patients also responded to treatment.[1][3][8] The improved progression-free survival compared to chemotherapy in the TIGER-3 trial, although not statistically significant due to early termination, suggested a clinical benefit.[1][2][5] Despite the discontinuation of its development, the study of this compound has contributed significantly to the understanding of resistance mechanisms in EGFR-mutant NSCLC and has paved the way for other third-generation TKIs. The data underscore the importance of patient stratification based on mutation status and the continuous need for novel therapeutic strategies to overcome acquired resistance.

References

Rociletinib vs. Chemotherapy: A Comparative Analysis of Clinical Trial Data in T790M-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of rociletinib versus standard chemotherapy for the treatment of non-small cell lung cancer (NSCLC) in patients with an epidermal growth factor receptor (EGFR) T790M mutation who have progressed on prior EGFR tyrosine kinase inhibitor (TKI) therapy. The development of this compound was discontinued in 2016; this analysis serves as a historical reference and a case study in the evolution of targeted therapies for NSCLC.

Executive Summary

This compound (formerly CO-1686) was a third-generation EGFR-TKI designed to selectively inhibit both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. Clinical trials, primarily the TIGER (TKI in GEnomo-selected this compound) program, investigated its efficacy and safety. The most relevant comparator, standard chemotherapy, has been evaluated in numerous studies, with the AURA3 trial providing a robust dataset for a platinum-based doublet regimen in the same patient population.

This guide summarizes the quantitative data from key clinical trials, details the experimental protocols, and illustrates the relevant biological pathway. While this compound initially showed promise, its development was halted due to factors including response rates that were lower than initially reported and the successful development and approval of a competitor, osimertinib.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data from the TIGER program for this compound and the AURA3 trial for platinum-pemetrexed chemotherapy.

Table 1: Efficacy of this compound vs. Platinum-Pemetrexed Chemotherapy

EndpointThis compound (TIGER-3, T790M+)Platinum-Pemetrexed (AURA3)
Objective Response Rate (ORR) Not formally reported due to early trial termination31%[1]
Progression-Free Survival (PFS) 6.8 months (HR=0.55 vs. chemotherapy)[2]4.4 months[1]
Overall Survival (OS) Not mature due to early trial termination22.5 months[3]

Note: The TIGER-3 trial was terminated early, and thus the data, particularly for overall survival, is not as robust as the data from the completed AURA3 trial. The hazard ratio for PFS in TIGER-3 suggests a trend towards benefit for this compound over the chemotherapy arm in that study.

Table 2: Safety Profile of this compound vs. Platinum-Pemetrexed Chemotherapy (Grade ≥3 Adverse Events)

Adverse EventThis compound (TIGER-3)Platinum-Pemetrexed (AURA3)
Hyperglycemia 24.0%[2]Not reported as a common Grade ≥3 event
QTc Prolongation 6.7%[2]Not reported as a common Grade ≥3 event
Diarrhea 2.7%[2]<1% (causally related)[1]
Vomiting 1.3%[2]Not reported as a common Grade ≥3 event
Nausea Not reported as a common Grade ≥3 event3% (causally related)[1]
Decreased Appetite Not reported as a common Grade ≥3 event3% (causally related)[1]
Neutropenia Not reportedData not available in cited sources

Experimental Protocols

TIGER-3 Trial (this compound vs. Chemotherapy)

The TIGER-3 trial was a phase 3, open-label, randomized study designed to evaluate the efficacy and safety of this compound compared to single-agent chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR-TKI and platinum-based doublet chemotherapy.[4]

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a documented activating EGFR mutation (excluding exon 20 insertions) who had progressed on at least one prior EGFR-TKI and one platinum-based chemotherapy regimen.[4]

  • Randomization: Patients were randomized 1:1 to receive either this compound or investigator's choice of single-agent chemotherapy.[4]

  • Treatment Arms:

    • This compound: Administered orally twice daily.[4]

    • Chemotherapy: Investigator's choice of pemetrexed, docetaxel, gemcitabine, or paclitaxel administered intravenously.[2]

  • Primary Endpoint: Progression-free survival (PFS).[4]

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and overall survival (OS).[4]

  • Status: The trial was terminated prematurely in 2016 following the discontinuation of this compound's development.[2]

AURA3 Trial (Osimertinib vs. Platinum-Pemetrexed)

The AURA3 trial was a phase 3, open-label, randomized study that established the efficacy of osimertinib over platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI. The chemotherapy arm of this trial serves as a robust comparator for the intended patient population of this compound.

  • Patient Population: Patients with locally advanced or metastatic NSCLC, confirmed to be T790M-positive after progression on a first-line EGFR-TKI. Patients with stable, asymptomatic central nervous system (CNS) metastases were eligible.[1][2]

  • Randomization: Patients were randomized 2:1 to receive either osimertinib or platinum-pemetrexed chemotherapy.[4]

  • Treatment Arms:

    • Osimertinib: 80 mg administered orally once daily.[4]

    • Chemotherapy: Pemetrexed (500 mg/m²) plus carboplatin (AUC5) or cisplatin (75 mg/m²) administered intravenously every 3 weeks for up to six cycles. Maintenance pemetrexed was permitted.[3][4]

  • Primary Endpoint: Progression-free survival (PFS).[4]

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), disease control rate (DCR), and overall survival (OS).[4]

Mandatory Visualization

EGFR Signaling Pathway and this compound's Mechanism of Action

The diagram below illustrates the EGFR signaling pathway in the context of activating mutations and the T790M resistance mutation. It also depicts the mechanism of action of this compound as a third-generation EGFR-TKI.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_EGFR_TKD EGFR Tyrosine Kinase Domain cluster_signaling Downstream Signaling cluster_inhibitors Inhibitors Ligand (EGF) Ligand (EGF) EGFR EGFR Activating_Mutation Activating Mutation (e.g., L858R, ex19del) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Activating_Mutation->EGFR Constitutive Activation T790M_Mutation T790M Resistance Mutation T790M_Mutation->EGFR Confers Resistance to 1st/2nd Gen TKIs Cell_Growth Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Growth PI3K_AKT_mTOR->Cell_Growth This compound This compound This compound->Activating_Mutation Inhibits This compound->T790M_Mutation Inhibits

Caption: EGFR signaling pathway with activating and resistance mutations and this compound's inhibitory action.

References

Safety Operating Guide

Proper Disposal of Rociletinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of the investigational antineoplastic agent rociletinib is critical for maintaining laboratory safety and ensuring environmental protection. As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this compound is classified as a cytotoxic drug.[1] Its handling and disposal are therefore subject to stringent regulations to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols for cytotoxic agents.

Hazardous Waste Classification

This compound is categorized as an antineoplastic (anti-cancer) drug, meaning it is toxic to cells.[1] While a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code (P- or U-list) for this compound has not been definitively identified in the available resources, its cytotoxic nature and the warnings on its Safety Data Sheet (SDS) necessitate that it be managed as a hazardous waste. The SDS for this compound indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to handle and dispose of this compound as a hazardous pharmaceutical waste.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloving recommended.Protects against skin contact and absorption.
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.Prevents contamination of clothing and skin.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Required when there is a risk of generating aerosols or handling powders.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the work area.

Step-by-Step Disposal Procedures

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The primary method for the disposal of cytotoxic and antineoplastic waste is high-temperature incineration.

Waste Segregation and Containerization

Proper segregation of waste is the first and most critical step in the disposal process.

  • Identify Waste Streams: Differentiate between trace and bulk chemotherapy waste.

    • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. This includes empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) contaminated with small amounts of this compound.

    • Bulk Chemotherapy Waste: Any this compound waste that does not meet the "RCRA empty" criteria. This includes unused or partially used vials, spill cleanup materials, and grossly contaminated PPE.

  • Use Designated Containers:

    • Trace Waste: Place in a designated, leak-proof, and puncture-resistant container, typically yellow and clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only."

    • Bulk Waste: Place in a designated, leak-proof, and puncture-resistant container, typically black and clearly labeled "Hazardous Waste" and "Chemotherapy Waste."

    • Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound, whether trace or bulk, must be placed in a designated puncture-resistant sharps container for chemotherapy waste.

Disposal Pathway

cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_disposal Final Disposal Generate_Waste This compound Waste Generated Assess_Contamination Assess Contamination Level Generate_Waste->Assess_Contamination Trace_Waste Trace Contamination (<3% by weight) Assess_Contamination->Trace_Waste Trace Bulk_Waste Bulk Contamination (≥3% by weight) Assess_Contamination->Bulk_Waste Bulk Trace_Container Place in Yellow 'Trace Chemotherapy' Container Trace_Waste->Trace_Container Bulk_Container Place in Black 'Hazardous Waste' Container Bulk_Waste->Bulk_Container Incineration High-Temperature Incineration at a Licensed Facility Trace_Container->Incineration Bulk_Container->Incineration

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rociletinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Rociletinib. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this potent epidermal growth factor receptor (EGFR) inhibitor. Although this compound's clinical development was suspended and it did not receive FDA approval, it remains a compound of interest in preclinical research, necessitating strict adherence to safety protocols.

Hazard and Safety Data Summary

This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks and the required safety precautions before handling. The following tables summarize the key hazard information and recommended personal protective equipment.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed.[1][2]
Skin corrosion/irritation2H315: Causes skin irritation.[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[1]
Acute aquatic toxicity1H400: Very toxic to aquatic life.
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects.[2]

Table 2: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard
Eye and Face Protection Safety goggles with side-shieldsANSI Z87.1-compliant
Hand Protection Nitrile gloves (double gloving recommended)ASTM D6978-compliant (chemotherapy gloves)
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling powder outside of a containment system
Foot Protection Disposable shoe coversTo be worn in designated handling areas

Operational Plans: Step-by-Step Guidance

Adherence to the following step-by-step protocols is mandatory for all procedures involving this compound.

Weighing and Aliquoting the Compound

Given the potent nature of this compound, weighing should be conducted in a containment ventilated enclosure (CVE) or a glove box to minimize inhalation exposure.

  • Preparation: Don all required PPE as specified in Table 2. Prepare the weighing area by lining the surface with a disposable, plastic-backed absorbent pad.

  • Weighing: Use a calibrated analytical balance inside the CVE. Carefully transfer the desired amount of this compound powder to a tared, sealed container.

  • Cleaning: After weighing, decontaminate all surfaces within the CVE. Carefully fold the absorbent pad inward and dispose of it as cytotoxic waste.

Preparation of Stock Solutions

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Securely cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Treating Cell Cultures with this compound
  • Dilution: Thaw a single-use aliquot of the this compound stock solution. In a biological safety cabinet (BSC), perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired experimental concentrations. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the appropriate concentration of this compound.

  • Incubation: Return the cell culture plates to the incubator for the desired treatment duration.

  • Post-Treatment Handling: All subsequent handling of treated cells, media, and labware should be performed in a BSC, and all waste should be treated as cytotoxic.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, stock solutions, contaminated PPE, labware (pipette tips, culture plates, etc.), and cleaning materials, must be segregated as cytotoxic waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled cytotoxic waste containers. These are typically color-coded (e.g., yellow or purple) and marked with the cytotoxic hazard symbol.

  • Sharps Disposal: All sharps contaminated with this compound (needles, scalpels, etc.) must be disposed of in a designated cytotoxic sharps container.

  • Decontamination of Reusable Equipment: Non-disposable equipment should be decontaminated by washing with a validated cleaning agent known to be effective against cytotoxic compounds.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against EGFR can be quantified using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Assay Components: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., a poly-GT peptide with a biotin tag), ATP, and a lanthanide-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • In a 384-well plate, add the EGFR kinase and varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate at room temperature to allow for phosphorylation of the substrate.

    • Stop the reaction and add the TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • After another incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. The IC50 value for this compound can be calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay

The effect of this compound on the viability of cancer cell lines can be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed non-small cell lung cancer (NSCLC) cells with activating EGFR mutations (e.g., NCI-H1975, which also carries the T790M resistance mutation) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

This compound Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It selectively targets mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to first- and second-generation EGFR inhibitors, while having minimal activity against wild-type EGFR.[3] this compound covalently binds to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (mutant) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates This compound This compound This compound->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

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